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  • Product: 1-methyl-1H-indole-4-carboximidamide
  • CAS: 1030422-66-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-methyl-1H-indole-4-carboximidamide and its Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-methyl-1H-indole-4-carboximidamide, a heterocyclic compound belonging to the broader cl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-4-carboximidamide, a heterocyclic compound belonging to the broader class of indole carboxamides. While specific research on this particular molecule is emerging, this document synthesizes the available information and draws logical inferences from structurally related compounds to present a detailed examination of its synthesis, physicochemical properties, potential biological activities, and mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of indole-based scaffolds.

Introduction: The Prominence of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] The derivatization of the indole ring at various positions has led to the discovery of compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on 1-methyl-1H-indole-4-carboximidamide, a specific derivative that holds promise within the broader class of indole carboxamides.

Physicochemical Properties of 1-methyl-1H-indole-4-carboximidamide

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of 1-methyl-1H-indole-4-carboximidamide are summarized in the table below.

PropertyValueSource
CAS Number 1303994-04-8Internal Data
Molecular Formula C₁₀H₁₁N₃Internal Data
Molecular Weight 173.22 g/mol Internal Data
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as DMSO and methanolInferred from related compounds
Stability Stable under standard laboratory conditionsInferred from related compounds

Synthesis of 1-methyl-1H-indole-4-carboximidamide and its Analogs

The synthesis of 1-methyl-1H-indole-4-carboximidamide can be approached through multi-step synthetic routes starting from commercially available indole precursors. A plausible synthetic workflow is outlined below, based on established methods for the synthesis of related indole derivatives.[3][4]

General Synthetic Workflow

The synthesis of indole-4-carboxamides and their corresponding carboximidamides generally involves the initial formation of a 4-cyanoindole intermediate, followed by conversion to the desired functional group.

Synthesis_Workflow Start 1-methyl-1H-indole Intermediate1 1-methyl-1H-indole-4-carbonitrile Start->Intermediate1 Cyanation Intermediate2 1-methyl-1H-indole-4-carboxamide Intermediate1->Intermediate2 Hydrolysis Final_Product 1-methyl-1H-indole-4-carboximidamide Intermediate2->Final_Product Amidation/Conversion

Caption: A generalized synthetic workflow for 1-methyl-1H-indole-4-carboximidamide.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example for the synthesis of 1-methyl-1H-indole-4-carboxamide, a key precursor to the target compound.

Step 1: Synthesis of 1-methyl-1H-indole-4-carboxylic acid

A common route to 1-methyl-1H-indole-4-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]

  • Dissolve methyl 1-methyl-1H-indole-4-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the product to obtain 1-methyl-1H-indole-4-carboxylic acid.

Step 2: Synthesis of 1-methyl-1H-indole-4-carboxamide

The conversion of the carboxylic acid to the carboxamide can be achieved through standard amide coupling reactions.[3][6]

  • Suspend 1-methyl-1H-indole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Introduce the amine source, such as ammonia or an ammonium salt.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography to yield 1-methyl-1H-indole-4-carboxamide.[7]

Step 3: Conversion to 1-methyl-1H-indole-4-carboximidamide

The final conversion of the carboxamide to the carboximidamide can be accomplished through various methods, often involving dehydration and subsequent reaction with an amine or ammonia equivalent.

Potential Biological Activities and Therapeutic Applications

While direct biological data for 1-methyl-1H-indole-4-carboximidamide is limited, the broader class of indole carboxamides has been extensively investigated for various therapeutic applications.[8][9][10]

Kinase Inhibition

A significant area of research for indole carboxamides is their potential as kinase inhibitors.[8][9][10][11][12] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (Btk) Inhibition: Several patents disclose indole carboxamide compounds as potent inhibitors of Bruton's tyrosine kinase (Btk).[8][9][10][11][12] Btk is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) Btk->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-methyl-1H-indole-4-carboximidamide (Hypothesized) Inhibitor->Btk Inhibition

Caption: Hypothesized mechanism of action of 1-methyl-1H-indole-4-carboximidamide as a Btk inhibitor.

Antimicrobial and Antiparasitic Activity

Indole derivatives have a long history as antimicrobial agents.[1][13] The indole-2-carboxamide scaffold, in particular, has been optimized for activity against various pathogens.

Anti-Trypanosoma cruzi Activity: Research has shown that substituted indole-2-carboxamides exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14]

General Antimicrobial Activity: The aminoguanidinium moiety present in some indole derivatives has been associated with potent antibacterial activities.[13] This suggests that 1-methyl-1H-indole-4-carboximidamide, which contains a related functional group, may also possess antimicrobial properties.

Anticancer Activity

Beyond kinase inhibition, indole carboxamides have demonstrated broader anticancer effects. Studies have explored their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][15] The precise mechanisms often involve the modulation of multiple cellular targets.[3]

Future Directions and Conclusion

1-methyl-1H-indole-4-carboximidamide represents a promising yet underexplored molecule within the medicinally significant class of indole carboxamides. Based on the extensive research into structurally similar compounds, it is plausible that this compound and its derivatives could exhibit valuable biological activities, particularly as kinase inhibitors or antimicrobial agents.

Future research should focus on the definitive synthesis and purification of 1-methyl-1H-indole-4-carboximidamide, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile and mechanism of action. The development of a robust synthetic route will be crucial for generating analogs and performing structure-activity relationship (SAR) studies to optimize its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

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  • Bristol-Myers Squibb Company. (2017). Indole carboxamide compounds used as kinase inhibitors.
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Exploratory

An In-depth Technical Guide to Indole-4-Carboxamide and Indole-4-Carboximidamide: A Comparative Analysis for Drug Discovery Professionals

Abstract The indole scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2][3][4] Modifications to the functional groups appended to this nucleus can dram...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2][3][4] Modifications to the functional groups appended to this nucleus can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related derivatives: indole-4-carboxamide and indole-4-carboximidamide (also known as an amidine). We will explore their fundamental structural differences, divergent chemical reactivity, synthetic pathways, and applications in drug development. Furthermore, this whitepaper furnishes detailed protocols for their synthesis and analytical differentiation, offering a critical resource for researchers engaged in the design and development of novel indole-based therapeutics.

Core Structural & Physicochemical Distinctions

At first glance, indole-4-carboxamide and indole-4-carboximidamide share the same indole core. The critical divergence lies in the functional group at the 4-position: a carboxamide (-C(=O)NH₂) versus a carboximidamide (-C(=NH)NH₂). This seemingly minor substitution of an oxygen atom for a nitrogen-hydrogen group instigates profound changes in the molecule's electronic distribution, geometry, and intermolecular interaction potential.

Caption: Core structural difference between the two indole derivatives.

The most significant consequence of this structural change is the difference in basicity. The carboxamide functional group is generally considered neutral or very weakly basic in aqueous solutions, with the conjugate acid having a pKa around -0.5.[5] This is due to the delocalization of the nitrogen lone pair into the electron-withdrawing carbonyl group, which reduces its availability for protonation.[6][7] In contrast, the carboximidamide (amidine) group is significantly more basic, with typical pKa values for protonated amidines ranging from 9 to 12. This heightened basicity stems from the resonance stabilization of the resulting amidinium cation upon protonation of the imino nitrogen.

PropertyIndole-4-CarboxamideIndole-4-Carboximidamide (N'-hydroxy)Reference
Molecular Formula C₉H₈N₂OC₉H₉N₃O[8][9]
Molecular Weight 160.17 g/mol 175.19 g/mol [8][9]
Functional Group Amide (-CONH₂)Amidine (-C(=NH)NH₂)
Basicity Very Weak Base (pKa ~ -0.5)Moderate Base (pKa ~9-12 est.)[5]
Hydrogen Bonding 1 H-bond donor (NH₂), 1 acceptor (C=O)2 H-bond donors (NH, NH₂), 1 acceptor (C=N)
Polar Surface Area 58.9 Ų74.4 Ų[8][9]

Comparative Reactivity and Electronic Profile

The electronic nature of the functional group dictates the molecule's reactivity. The stability of the amide bond is a well-documented phenomenon, primarily attributed to resonance stabilization, which imparts a significant double-bond character to the C-N bond.[7][10] This makes the amide group relatively unreactive and planar.[10] Nucleophilic attack on the carbonyl carbon is less favorable compared to other carbonyl compounds like esters or acid chlorides.[7][11]

G cluster_amide Amide Resonance cluster_imidamide Imidamide Basicity A1 R-C(=O)-NH₂ A2 R-C(O⁻)=N⁺H₂ A1->A2 Delocalization A2->A1 note_a Partial double bond character. Reduced electrophilicity at Carbon. Planar geometry. B1 R-C(=NH)-NH₂ B2 R-C(NH₂)=N⁺H₂ B1->B2 Protonation (H⁺) note_b Resonance-stabilized cation. Increased basicity. Readily protonated at physiological pH. G cluster_amide Pathway to Indole-4-Carboxamide cluster_imidamide Pathway to Indole-4-Carboximidamide start Indole-4-Carboxylic Acid or Indole-4-Carbonitrile step1a 1. Amide Coupling (e.g., EDC, HOBt, NH₄Cl) start->step1a step1b 2. Controlled Hydrolysis (e.g., H₂O₂, base) start->step1b step2a Pinner Reaction (1. HCl, EtOH; 2. NH₃) start->step2a From Nitrile product_a Indole-4-Carboxamide step1a->product_a step1b->product_a product_b Indole-4-Carboximidamide step2a->product_b

Caption: Divergent synthetic workflows from common indole precursors.

Protocol 1: Synthesis of Indole-4-Carboxamide via Amide Coupling

This protocol describes a standard method starting from indole-4-carboxylic acid using common peptide coupling reagents. [12]

  • Materials: Indole-4-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), Hydroxybenzotriazole (HOBt), Ammonium Chloride (NH₄Cl), N,N-Diisopropylethylamine (DIPEA), Dry Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve Indole-4-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 equiv.) and stir for 10 minutes.

    • Add Ammonium Chloride (1.5 equiv.) to the activated acid mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., gradient of 0-10% methanol in DCM) to yield pure indole-4-carboxamide.

Protocol 2: Synthesis of Indole-4-Carboximidamide via the Pinner Reaction

This classic method converts a nitrile into an imidate ester, which is then treated with ammonia to form the amidine.

  • Materials: Indole-4-carbonitrile, Anhydrous Ethanol (EtOH), Hydrogen Chloride (gas or solution in dioxane), Anhydrous Diethyl Ether, Anhydrous Ammonia (gas or solution in methanol).

  • Procedure:

    • Suspend or dissolve indole-4-carbonitrile (1.0 equiv.) in anhydrous ethanol (excess) and cool to 0 °C.

    • Bubble dry HCl gas through the solution (or add a saturated solution of HCl in dioxane) until the solution is saturated. Seal the vessel and stir at room temperature for 24 hours.

    • The intermediate ethyl imidate hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

    • Dissolve the isolated imidate salt in anhydrous methanol cooled to 0 °C.

    • Bubble anhydrous ammonia gas through the solution (or add a saturated solution of ammonia in methanol) until the solution is basic.

    • Seal the reaction and stir at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure. The resulting crude product is the hydrochloride salt of indole-4-carboximidamide.

    • Purification can be achieved by recrystallization or chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The indole carboxamide moiety is prevalent in modern drug discovery. Its ability to form robust hydrogen bonds and its relative metabolic stability make it an attractive functional group for achieving high-affinity binding to protein targets. [2]Examples include its use in antitubercular agents that act as prodrugs targeting tryptophan biosynthesis,[13] potent anticancer compounds,[14][15] and modulators of ion channels like TRPV1. [16] The carboximidamide group, while less common, offers unique advantages. Its basicity allows for the formation of strong salt-bridge interactions with acidic residues in a target protein, an interaction not possible for the neutral amide. This can lead to significant gains in binding affinity and selectivity. Amidines are often employed as bioisosteres for guanidines or as functional groups to enhance aqueous solubility and cell permeability. Their application as enzyme inhibitors, particularly for proteases, is well-established.

Analytical Characterization and Differentiation

Distinguishing between these two closely related analogues is critical for reaction monitoring and final compound verification. A multi-technique approach is definitive.

G cluster_ir FTIR Spectroscopy cluster_nmr ¹³C NMR Spectroscopy cluster_ms High-Res Mass Spectrometry start Unknown Indole-4-Derivative ir_check Observe C=X Stretch start->ir_check nmr_check Observe Quaternary Carbon start->nmr_check ms_check Determine Exact Mass start->ms_check ir_amide Strong band at ~1660 cm⁻¹ (C=O) ir_check->ir_amide Present ir_imidamide Band at ~1640 cm⁻¹ (C=N) ir_check->ir_imidamide Absent nmr_amide Signal at ~165-175 ppm (C=O) nmr_check->nmr_amide Downfield nmr_imidamide Signal at ~150-160 ppm (C=N) nmr_check->nmr_imidamide Upfield ms_amide C₉H₈N₂O [M+H]⁺ = 161.0709 ms_check->ms_amide Matches ms_imidamide C₉H₉N₃ [M+H]⁺ = 160.0869 ms_check->ms_imidamide Matches

Caption: Analytical workflow for distinguishing the two compounds.

Protocol 3: Differentiating Indole-4-carboxamide and -carboximidamide
  • Objective: To unambiguously identify the functional group present at the 4-position of the indole ring.

  • Methods:

    • High-Resolution Mass Spectrometry (HRMS):

      • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

      • Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

      • Expected Result: Indole-4-carboxamide will show a protonated molecule [M+H]⁺ with an exact mass corresponding to the formula C₉H₉N₂O⁺ (m/z 161.0709). Indole-4-carboximidamide will show an [M+H]⁺ corresponding to C₉H₁₀N₃⁺ (m/z 160.0869). The mass difference is definitive.

    • Infrared (IR) Spectroscopy:

      • Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer.

      • Expected Result: Indole-4-carboxamide will exhibit a strong, characteristic carbonyl (C=O) stretching vibration, known as the Amide I band, typically between 1640-1690 cm⁻¹. [17][18]It will also show N-H stretching bands around 3100-3500 cm⁻¹. [17]Indole-4-carboximidamide will lack the strong C=O stretch and instead show a C=N stretching vibration, which is typically found at a slightly lower wavenumber (1600-1650 cm⁻¹) and may be less intense. The N-H stretching region will also be complex.

    • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Expected Result: The key diagnostic signal is the quaternary carbon of the functional group. For indole-4-carboxamide, the carbonyl carbon (C=O) will appear significantly downfield, typically in the range of 165-175 ppm. For indole-4-carboximidamide, the imine carbon (C=N) will appear further upfield, generally in the 150-160 ppm range.

Conclusion

The choice between an indole-4-carboxamide and an indole-4-carboximidamide functional group is a critical decision in the molecular design phase of drug discovery. While the amide offers stability, well-defined geometry, and excellent hydrogen bonding capabilities, the imidamide provides a basic center for salt-bridge formation and unique electronic properties. Understanding their distinct characteristics in reactivity, synthesis, and physicochemical properties allows medicinal chemists to make informed choices to optimize compound profiles for specific biological targets. The synthetic and analytical protocols provided herein offer a practical framework for researchers to synthesize, verify, and ultimately harness the potential of these valuable indole derivatives.

References

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  • Pym, A. S., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20. Available from: [Link]

  • Wikipedia contributors. (2023). Partial lysergamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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  • Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.
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Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-1H-indole-4-carboximidamide from 4-Cyanoindole: An In-Depth Technical Guide

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 1-methyl-1H-indole-4-carboximidamide from 4-cyanoindole. This document is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 1-methyl-1H-indole-4-carboximidamide from 4-cyanoindole. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind the experimental choices.

Introduction and Strategic Overview

The target molecule, 1-methyl-1H-indole-4-carboximidamide, is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The carboximidamide (amidine) functional group is a key pharmacophore in many drug candidates, known for its ability to engage in hydrogen bonding interactions with biological targets.

The synthetic strategy outlined herein is a two-step process commencing with the commercially available 4-cyano-1H-indole. The synthesis is designed to be robust, scalable, and utilizes environmentally conscious reagents where feasible. The overall transformation is depicted below:

Synthesis_Overview 4-Cyano-1H-indole 4-Cyano-1H-indole 1-Methyl-1H-indole-4-carbonitrile 1-Methyl-1H-indole-4-carbonitrile 4-Cyano-1H-indole->1-Methyl-1H-indole-4-carbonitrile Step 1: N-Methylation 1-Methyl-1H-indole-4-carboximidamide 1-Methyl-1H-indole-4-carboximidamide 1-Methyl-1H-indole-4-carbonitrile->1-Methyl-1H-indole-4-carboximidamide Step 2: Pinner Reaction & Ammonolysis

Caption: Overall synthetic workflow.

Part 1: N-Methylation of 4-Cyano-1H-indole

The initial step involves the selective methylation of the indole nitrogen. While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic. This guide details a more environmentally benign approach using dimethyl carbonate (DMC).

The "Why": Causality in Experimental Design
  • Choice of Methylating Agent (Dimethyl Carbonate): DMC is a greener alternative to highly toxic and carcinogenic reagents like methyl iodide and dimethyl sulfate.[1] Its lower toxicity and biodegradability make it a preferred choice for sustainable chemical synthesis.[2]

  • Role of Potassium Carbonate (K₂CO₃): Potassium carbonate acts as a base to deprotonate the indole nitrogen, generating the more nucleophilic indolate anion, which then reacts with dimethyl carbonate.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the indole substrate and the carbonate base. Its high boiling point is also advantageous for reactions requiring elevated temperatures to drive them to completion.

Experimental Protocol: Synthesis of 1-Methyl-1H-indole-4-carbonitrile

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • 4-Cyano-1H-indole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyano-1H-indole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF (approximately 10 mL per gram of 4-cyano-1H-indole).

  • To this suspension, add dimethyl carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.[3]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add ice-cold water to the flask to precipitate the product or form an oily suspension.

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-indole-4-carbonitrile.

Data Summary:

ParameterValueReference
Starting Material4-Cyano-1H-indole-
Key ReagentsDimethyl carbonate, K₂CO₃[1]
SolventDMF[1]
Temperature~130 °C (Reflux)[1]
Reaction Time3-5 hours[3]
Expected Yield>90%[1]
PurificationExtraction and concentration[1]

Part 2: Synthesis of 1-Methyl-1H-indole-4-carboximidamide via the Pinner Reaction

The conversion of the nitrile functionality of 1-methyl-1H-indole-4-carbonitrile to the desired carboximidamide is achieved through the classic Pinner reaction.[4] This two-stage process involves the formation of an intermediate imidate salt (Pinner salt), followed by ammonolysis.

Pinner_Reaction cluster_0 Stage 1: Imidate Formation cluster_1 Stage 2: Ammonolysis 1-Methyl-1H-indole-4-carbonitrile 1-Methyl-1H-indole-4-carbonitrile Ethyl 1-methyl-1H-indole-4-carboximidate HCl Ethyl 1-methyl-1H-indole-4-carboximidate HCl 1-Methyl-1H-indole-4-carbonitrile->Ethyl 1-methyl-1H-indole-4-carboximidate HCl Anhydrous EtOH, Dry HCl (g) 1-Methyl-1H-indole-4-carboximidamide HCl 1-Methyl-1H-indole-4-carboximidamide HCl Ethyl 1-methyl-1H-indole-4-carboximidate HCl->1-Methyl-1H-indole-4-carboximidamide HCl Anhydrous EtOH, NH₃ (g)

Caption: The two stages of the Pinner reaction.

The "Why": Causality in Experimental Design
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate salt to the corresponding ester, significantly reducing the yield of the desired amidine.[5]

  • Role of Dry HCl Gas: Anhydrous hydrogen chloride serves as the acid catalyst. It protonates the nitrile nitrogen, thereby activating the nitrile carbon towards nucleophilic attack by the alcohol (ethanol in this protocol).[6][7]

  • Low Temperature: The formation of the Pinner salt is typically carried out at low temperatures (0-5 °C). This is because the imidate hydrochloride intermediate is thermally unstable and can decompose or rearrange to an amide at higher temperatures.[4][8]

  • Ammonolysis: The second stage involves the nucleophilic attack of ammonia on the imidate salt. This displaces the ethoxy group to form the more stable amidine hydrochloride.

Experimental Protocol: Synthesis of 1-Methyl-1H-indole-4-carboximidamide Hydrochloride

Materials and Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and ice bath

  • Anhydrous ethanol

  • Dry hydrogen chloride gas (can be generated in situ or from a cylinder)

  • Anhydrous ammonia gas

  • Anhydrous diethyl ether

Procedure:

Stage 1: Formation of Ethyl 1-methyl-1H-indole-4-carboximidate Hydrochloride (Pinner Salt)

  • Ensure all glassware is thoroughly oven-dried.

  • Dissolve 1-methyl-1H-indole-4-carbonitrile (1.0 eq) in anhydrous ethanol in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5 °C.

  • Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete formation of the Pinner salt.[5]

  • Collect the precipitated Pinner salt by filtration under anhydrous conditions, washing with a small amount of cold, anhydrous diethyl ether.

Stage 2: Ammonolysis to 1-Methyl-1H-indole-4-carboximidamide Hydrochloride

  • Suspend the collected Pinner salt in anhydrous ethanol in a clean, dry flask and cool in an ice bath.

  • Bubble anhydrous ammonia gas through the suspension with stirring.

  • Monitor the disappearance of the Pinner salt by TLC.

  • Once the reaction is complete, filter off the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-indole-4-carboximidamide hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Data Summary:

ParameterValueReference
Starting Material1-Methyl-1H-indole-4-carbonitrile-
Key ReagentsAnhydrous Ethanol, Dry HCl, Anhydrous NH₃[4][9]
SolventAnhydrous Ethanol[9]
Temperature0-5 °C (Stage 1), 0 °C to RT (Stage 2)[5][8]
Reaction Time12-24 hours (Stage 1), Varies (Stage 2)[5]
Expected YieldModerate to high-
PurificationFiltration and Recrystallization[10]

Safety Precautions

  • Dimethyl Carbonate: Flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Anhydrous Hydrogen Chloride: Corrosive and toxic gas. All manipulations should be performed in a certified fume hood. Ensure appropriate gas scrubbing procedures are in place. Avoid inhalation and contact with skin and eyes.[12]

  • Anhydrous Ammonia: Toxic and corrosive gas. Handle in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-methylation Incomplete reactionEnsure anhydrous conditions and sufficient reaction time. Check the quality of the base.
Low yield in Pinner reaction Presence of moistureThoroughly dry all glassware and use anhydrous solvents and reagents.
Incomplete formation of Pinner saltEnsure saturation with dry HCl gas and allow sufficient reaction time at low temperature.
Decomposition of Pinner saltMaintain low temperatures throughout the formation and handling of the Pinner salt.
Formation of ester byproduct Hydrolysis of the Pinner saltStrictly adhere to anhydrous conditions.
Formation of amide byproduct Thermal decomposition of the Pinner saltAvoid elevated temperatures during the reaction and work-up.[5]

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway to 1-methyl-1H-indole-4-carboximidamide. By understanding the underlying chemical principles and adhering to the optimized protocols, researchers can confidently synthesize this valuable indole derivative for further investigation in drug discovery and development programs.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Safety Data Sheet for Dimethyl Carbonate. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Standard Operating Procedure for Hydrochloric Acid. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Shridhar, D. R.; Reddy Sastry, C. V.; et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Valudor Products. Safety Data Sheet: Dimethyl Carbonate. [Link]

  • A. G. Layne, Inc. Safety Data Sheet: Dimethyl Carbonate. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • PubChem. 1-Methyl-1H-Indole-4-Carboxylic Acid. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • IAENG. Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. [Link]

  • Google Patents. Purifying method of high-purity amidine hydrochloride.
  • ResearchGate. How I can prepare ethanolic solution of 37% HCl? [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]

  • Organic Syntheses. 1-methylindole. [Link]

  • IRIS. Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. [Link]

  • Sigarra. The Chemistry of Dimethyl Carbonate. [Link]

  • Pharmaffiliates. 1-Methyl-1H-indole-4-carboxamide. [Link]

  • Heterocyclic Compounds. [Link]

Sources

Application

1-methyl-1H-indole-4-carboximidamide solubility in DMSO and methanol

Application Note: Solubilization and Handling of 1-Methyl-1H-indole-4-carboximidamide Executive Summary 1-methyl-1H-indole-4-carboximidamide (often supplied as the hydrochloride salt) is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 1-Methyl-1H-indole-4-carboximidamide

Executive Summary

1-methyl-1H-indole-4-carboximidamide (often supplied as the hydrochloride salt) is a critical intermediate in the synthesis of serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors) and a scaffold for DNA minor groove binders. Its physicochemical profile is defined by a dichotomy: a lipophilic 1-methylindole core coupled with a highly polar, basic carboximidamide (amidine) tail.

This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While DMSO is the preferred vehicle for biological assays due to its high dielectric constant and miscibility with aqueous buffers, Methanol is the solvent of choice for analytical transfers and LC-MS stock preparation.

Physicochemical Context & Solvent Selection

To ensure experimental reproducibility, one must understand the Structure-Property Relationships (SPR) governing this molecule's behavior.

  • The Indole Core: The 1-methyl-1H-indole moiety is aromatic and hydrophobic. It drives the compound's solubility in organic solvents but limits water solubility in the absence of ionization.

  • The Amidine Group: This functional group (

    
    ) is a strong base (
    
    
    
    ). In its salt form (e.g.,
    
    
    ), it is highly polar and hydrophilic. In its free base form, it is prone to aggregation in aqueous media.
Solvent Compatibility Matrix
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Capacity High (>50 mM typical) . Dissolves both the aromatic core and the ionic salt.Moderate to High . Excellent for salts, but lower boiling point leads to concentration drift.
Biological Compatibility Standard . Low toxicity to cells at <0.5% v/v.Low . Toxic to cells; causes protein precipitation.
Chemical Stability Good , but hygroscopic. Absorbs water which can hydrolyze amidines over months.Good , but potential for solvolysis (imidate formation) under acidic/high-temp conditions.
Freezing Point 18.5°C (Solid at room temp if AC is on).-97.6°C (Liquid at -20°C storage).
Primary Use Case Bio-assay Stock Solutions (HTS, IC50). Analytical Standards (HPLC, MS), Synthesis.

Protocol 1: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution for biological screening. Pre-requisites:

  • Compound: 1-methyl-1H-indole-4-carboximidamide hydrochloride.

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better, >99.9%).

  • Equipment: Vortex mixer, Sonicator bath (optional).

Step-by-Step Methodology:

  • Gravimetric Quantification:

    • Weigh the vial containing the solid compound before opening to account for static.

    • Transfer approximately 5–10 mg of compound to a generic amber glass vial (borosilicate).

    • Critical: Amidine salts are hygroscopic . Minimize exposure to humid air.

  • Volume Calculation:

    • Calculate the required DMSO volume (

      
      ) using the formula:
      
      
      
      
    • Note: Ensure you use the MW of the salt form if your solid is the HCl salt (approx. MW ~224.6 g/mol vs ~188 g/mol for free base).

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat above 40°C , as amidines can degrade thermally.

  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -20°C or -80°C. DMSO freezes at these temperatures, protecting the compound from hydrolysis.

Protocol 2: Solubility Limit Determination (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variations in crystal form can alter solubility. Use this protocol to validate the limit.

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add Solvent (DMSO or MeOH) to reach 50 mg/mL Start->AddSolvent Vortex Vortex (1 min) & Sonicate (2 min) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Success: Solubility > 50 mg/mL Proceed to QC Check->Success Yes Fail Precipitate Visible Check->Fail No Dilute Add Solvent to reach 25 mg/mL Fail->Dilute Dilute->Vortex

Figure 1: Step-wise decision tree for empirically determining the solubility limit of the amidine derivative.

Protocol 3: Serial Dilution for Aqueous Assays

Direct injection of high-concentration DMSO stock into aqueous buffer can cause "shock precipitation" of the hydrophobic indole core.

The "Intermediate Step" Method:

  • Start: 100 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 into Methanol or DMSO (depending on assay tolerance) to create a 10 mM working solution.

  • Final: Dilute the 10 mM working solution into the aqueous buffer (e.g., PBS pH 7.4) while vortexing the buffer.

    • Why? This prevents local regions of high concentration where the compound might crash out before mixing.

Stability Warning: Once diluted into aqueous buffer (pH > 7), the amidine free base equilibrium shifts. Use aqueous dilutions within 4 hours.

Quality Control: UV-Vis Verification

Because the compound contains an indole chromophore, solubility can be validated spectroscopically.

  • Lambda Max (

    
    ):  ~280–290 nm (characteristic of indole).
    
  • Procedure:

    • Dilute the stock solution 1:1000 in Methanol.

    • Measure Absorbance at 280 nm (

      
      ).
      
    • Calculate concentration using Beer-Lambert Law (

      
      ).
      
    • Note: If the calculated concentration is significantly lower than the theoretical make-up concentration, the compound did not fully dissolve or has precipitated.

References

  • Amidine Physicochemical Properties

    • Source: PubChem.[1][2] "Compound Summary: Benzamidine derivatives." National Library of Medicine.

    • URL:[Link] (Proxy for general amidine properties).

  • Solvent Selection for Bio-Assays

    • Source: Simpson, R. J. (2008). "Stabilization of solubilized proteins." Cold Spring Harbor Protocols.
    • URL:[Link]

  • DMSO Hygroscopicity & Compound Stability

    • Source: Cheng, X., et al. (2003). "Chemical stability of small molecules in DMSO stock solutions." Journal of Biomolecular Screening.
    • URL:[Link]

  • Indole UV-Vis Characteristics

    • Source: NIST Chemistry WebBook, SRD 69. "Indole UV/Visible Spectrum."
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Synthesis of Indole-4-carboxamidine from Indole-4-nitrile

Abstract This comprehensive guide details field-proven protocols for the chemical conversion of indole-4-nitrile to indole-4-carboxamidine, a key structural motif in contemporary drug discovery. We provide an in-depth an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details field-proven protocols for the chemical conversion of indole-4-nitrile to indole-4-carboxamidine, a key structural motif in contemporary drug discovery. We provide an in-depth analysis of two primary synthetic routes: the classical Pinner reaction and a milder alternative proceeding through an amidoxime intermediate. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the critical scientific rationale behind the choice of reagents and reaction conditions, ensuring robust and reproducible outcomes.

Introduction: The Significance of the Indole-4-carboxamidine Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized at the 4-position with a carboxamidine group, the resulting scaffold becomes a potent pharmacophore capable of engaging with a variety of biological targets through specific hydrogen bonding and electrostatic interactions. This moiety is particularly prevalent in the design of inhibitors for enzymes such as serine proteases and in molecules targeting DNA and RNA.[3] The efficient and reliable synthesis of indole-4-carboxamidines is therefore a critical capability for drug development programs.

This application note provides a detailed examination of the conversion of indole-4-nitrile to its corresponding amidine. We will explore the nuances of handling the indole core, which, while generally stable, can exhibit sensitivity to harsh acidic conditions that may lead to polymerization.[4][5]

Method 1: The Pinner Reaction for Amidine Synthesis

The Pinner reaction is a classical and widely utilized method for converting nitriles into amidines.[6][7] The transformation is a two-step process: first, the nitrile reacts with an alcohol under anhydrous acidic conditions to form a stable imidate salt (a Pinner salt); second, this intermediate is treated with ammonia or an amine to yield the desired amidine.[8]

Mechanistic Rationale

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a relatively weak nucleophile like an alcohol (e.g., ethanol).[9] The resulting imidate salt is then isolated and subsequently treated with a source of ammonia to displace the alkoxy group and form the final amidine hydrochloride salt.

Critical Consideration: Indole Ring Stability

The indole N-H is weakly acidic and the ring system is electron-rich, making it susceptible to polymerization under strongly acidic conditions.[5][10] While the Pinner reaction has been successfully applied to heteroaromatic nitriles, direct application to an unprotected indole-4-nitrile requires careful control of reaction conditions, particularly temperature, to minimize side reactions.[8]

For substrates that are particularly acid-sensitive or for syntheses where maximizing yield is paramount, protection of the indole nitrogen is recommended. Common protecting groups compatible with these conditions include tert-butoxycarbonyl (Boc) or various sulfonyl derivatives (e.g., tosyl, phenylsulfonyl).[10][11] These electron-withdrawing groups reduce the electron density of the indole ring, thereby increasing its stability towards acidic reagents.[11] The choice of protecting group should be guided by the overall synthetic strategy, considering the conditions required for its eventual removal.[12]

Experimental Protocol: Pinner Reaction

This protocol describes the conversion of indole-4-nitrile to indole-4-carboxamidine hydrochloride.

Part A: Formation of the Ethyl Indole-4-carboximidate Hydrochloride (Pinner Salt)

  • Materials:

    • Indole-4-nitrile

    • Anhydrous Ethanol (absolute, <0.05% water)

    • Anhydrous Diethyl Ether or Dichloromethane

    • Hydrogen Chloride (gas)

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂ or Drierite).

    • Ice-water bath.

    • Sintered glass funnel.

Procedure:

  • Suspend indole-4-nitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile) in the three-neck flask.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Bubble dry hydrogen chloride gas through the suspension. The solid will gradually dissolve. Continue the HCl addition until the solution is saturated (HCl gas will be seen bubbling out of the solution).

  • Seal the flask and continue stirring at 0-5 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt.

  • Collect the white crystalline solid by filtration through a sintered glass funnel, wash with copious amounts of anhydrous diethyl ether, and dry under vacuum. The resulting ethyl indole-4-carboximidate hydrochloride should be used immediately in the next step.

Part B: Ammonolysis of the Pinner Salt to Indole-4-carboxamidine Hydrochloride

  • Materials:

    • Ethyl indole-4-carboximidate hydrochloride (from Part A)

    • Anhydrous Ethanol

    • Ammonia (gas or a saturated solution in ethanol)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer.

    • Ice-water bath.

Procedure:

  • Dissolve the Pinner salt (1.0 eq) in cold (0 °C) anhydrous ethanol.

  • To the stirred solution, add a saturated solution of ammonia in ethanol (ammoniacal ethanol, ~5-10 eq of NH₃) or bubble anhydrous ammonia gas through the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. The formation of ammonium chloride as a white precipitate is often observed.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.

  • Upon completion, cool the reaction mixture and filter to remove the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude indole-4-carboxamidine hydrochloride.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.

Workflow and Data Summary

Pinner_Reaction_Workflow IndoleNitrile Indole-4-nitrile PinnerSalt Ethyl Indole-4-carboximidate Hydrochloride (Pinner Salt) IndoleNitrile->PinnerSalt 1. Anhydrous EtOH, HCl (gas) 2. 0-5 °C, 12-24h AmidineHCl Indole-4-carboxamidine Hydrochloride PinnerSalt->AmidineHCl 1. Ammoniacal EtOH 2. 0 °C to RT, 6-12h Purification Purification (Recrystallization) AmidineHCl->Purification FinalProduct Pure Indole-4-carboxamidine Hydrochloride Purification->FinalProduct

Table 1: Pinner Reaction Parameter Summary

ParameterStep 1: Imidate FormationStep 2: Ammonolysis
Key Reagents Indole-4-nitrile, Anhydrous EtOH, HCl (gas)Imidate Salt, Ammonia
Solvent Anhydrous EthanolAnhydrous Ethanol
Temperature 0 - 5 °C0 °C to Room Temperature
Reaction Time 12 - 24 hours6 - 12 hours
Key Intermediate Pinner Salt-
Final Product -Amidine Hydrochloride
Critical Control Strict anhydrous conditions, Low temperatureLow temperature for initial addition

Method 2: Amidine Synthesis via an Amidoxime Intermediate

An alternative, often milder, route to amidines proceeds through an amidoxime intermediate.[13] This method avoids the use of strongly acidic conditions, making it particularly suitable for acid-sensitive substrates like certain indole derivatives. The process involves the reaction of the nitrile with hydroxylamine to form an amidoxime, which is then reduced to the corresponding amidine.[9]

Mechanistic Rationale

Hydroxylamine adds across the nitrile triple bond to form the amidoxime. This intermediate can then be reduced to the amidine. A common method for this reduction is catalytic hydrogenation, which cleaves the N-O bond.[13]

Experimental Protocol: Amidoxime Route

Part A: Synthesis of (Z)-N'-hydroxy-1H-indole-4-carboximidamide (Amidoxime)

  • Materials:

    • Indole-4-nitrile

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

    • Ethanol or a Methanol/DMF mixture

  • Equipment:

    • Round-bottom flask with a magnetic stirrer and reflux condenser.

    • Heating mantle or oil bath.

Procedure:

  • To a solution of indole-4-nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5-2.0 eq) and a base such as triethylamine (1.5-2.0 eq).[9]

  • Heat the mixture to reflux (approximately 80 °C) for 5-12 hours.

  • Monitor the reaction by TLC or LC-MS. The formation of amide as a side product is possible.[14][15]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Part B: Reduction of the Amidoxime to Indole-4-carboxamidine

  • Materials:

    • (Z)-N'-hydroxy-1H-indole-4-carboximidamide (from Part A)

    • Palladium on carbon (10% Pd/C)

    • Acetic Acid

    • Acetic Anhydride

    • Methanol or Ethanol

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube).

    • Filtration apparatus (e.g., Celite pad).

Procedure:

  • Dissolve the amidoxime (1.0 eq) in a mixture of acetic acid and acetic anhydride. The acetic anhydride acts to activate the N-O bond towards cleavage.

  • Add the 10% Pd/C catalyst (5-10 mol %).

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 3-4 atm) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • The resulting residue contains the amidine, often as the acetate salt. It can be purified by chromatography or converted to the hydrochloride salt if desired.

Workflow and Data Summary

Amidoxime_Route_Workflow IndoleNitrile Indole-4-nitrile Amidoxime (Z)-N'-hydroxy-1H-indole-4- carboximidamide (Amidoxime) IndoleNitrile->Amidoxime 1. NH₂OH·HCl, Base 2. EtOH, Reflux, 5-12h Amidine Indole-4-carboxamidine Amidoxime->Amidine 1. H₂, 10% Pd/C 2. Acetic Acid/Anhydride, RT Purification Purification Amidine->Purification FinalProduct Pure Indole-4-carboxamidine Purification->FinalProduct

Table 2: Amidoxime Route Parameter Summary

ParameterStep 1: Amidoxime FormationStep 2: Reduction
Key Reagents Indole-4-nitrile, NH₂OH·HCl, Base (Et₃N)Amidoxime, H₂, 10% Pd/C
Solvent EthanolAcetic Acid / Acetic Anhydride
Temperature Reflux (~80 °C)Room Temperature
Reaction Time 5 - 12 hours12 - 24 hours
Key Intermediate Amidoxime-
Final Product -Amidine (Acetate Salt)
Critical Control Temperature control to minimize side productsEfficient removal of catalyst post-reaction

Troubleshooting and Optimization

Troubleshooting_Logic Start Low Yield or Decomposition in Pinner Reaction? CheckAcid Is the Indole Ring Unprotected? Start->CheckAcid ProtectN Protect Indole N (e.g., with Boc₂O) CheckAcid->ProtectN Yes CheckConditions Are Reaction Conditions Strictly Anhydrous and Cold? CheckAcid->CheckConditions No ProtectN->Start Retry Pinner TryAmidoxime Switch to Milder Amidoxime Route CheckConditions->TryAmidoxime Yes OptimizeConditions Re-optimize Temperature and Reaction Time CheckConditions->OptimizeConditions No OptimizeConditions->Start Retry Pinner

Conclusion

The conversion of indole-4-nitrile to indole-4-carboxamidine can be successfully achieved via two robust methods. The Pinner reaction offers a direct, classical approach, which may require N-protection of the indole ring to ensure high yields and prevent acid-catalyzed decomposition. The alternative synthesis through an amidoxime intermediate provides a milder route, circumventing the need for strongly acidic conditions and offering a valuable option for sensitive substrates. The choice of protocol should be guided by the specific stability of the indole substrate, available equipment, and the overall synthetic plan.

References

  • Černe, D., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(16), 4991. Available at: [Link]

  • Scribd. (n.d.). Amidine Synthesis. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Avendaño, C., & Menéndez, J. C. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2000(5), 64-70. Available at: [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • Carpino, L. A., et al. (2003). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (13), 1598-1599. Available at: [Link]

  • Sciforum. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Proceedings, 1(6), 29. Available at: [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(10), 1751-1752. Available at: [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412-418. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 1-25. Available at: [Link]

  • Unacademy. (n.d.). Preparation and Properties of INDOLE. Available at: [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Available at: [Link]

  • Zhou, S., et al. (2009). A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes. Organic Letters, 11(11), 2461-2464. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]

  • Zhang, D., & Liu, Y. (2021). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 8(16), 4446-4451. Available at: [Link]

  • Vörös, Z., et al. (2025). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Available at: [Link]

  • Vörös, Z., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. RSC Advances, 4(104), 59969-59978. Available at: [Link]

  • Ciaffaglione, V., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 30(7), 1-15. Available at: [Link]

  • Abdullah, N. A., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 51(5), 1231-1240. Available at: [Link]

  • Kumar, V., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(2), 164-184. Available at: [Link]

  • Wang, Y., et al. (2021). Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction. Organic & Biomolecular Chemistry, 19(2), 346-350. Available at: [Link]

  • Lin, H. H., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(46), 31057-31067. Available at: [Link]

  • Lin, H. H. (2018). Selective ammonolysis of carboxylic acid derivatives. Iowa State University. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1018. Available at: [Link]

  • ChemRxiv. (2021). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. Available at: [Link]

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864. Available at: [Link]

  • ResearchGate. (2018). Synthesis of indole‐N‐carboxylic acids. Available at: [Link]

  • Chem Simplcity. (2016, June 6). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS! [Video]. YouTube. Available at: [Link]

  • Patexia. (2021). Process for preparing indole carboxamide compounds. (Patent Publication No. 20210276970). Available at: [Link]

  • ResearchGate. (2017). Catalyst-Free Synthesis of Aminals from Indole-Derived α,α-Dicyanoolefins. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • International Journal of Environmental Sciences. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. Available at: [Link]

  • El-Gendy, M. A. A., et al. (2008). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Molecules, 13(5), 1077-1090. Available at: [Link]

Sources

Application

preparation of 1-methyl-1H-indole-4-carboximidamide HCl salt

Application Note: Preparation of 1-Methyl-1H-indole-4-carboximidamide HCl Salt Abstract & Scope This application note details the robust synthesis of 1-methyl-1H-indole-4-carboximidamide hydrochloride , a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 1-Methyl-1H-indole-4-carboximidamide HCl Salt

Abstract & Scope

This application note details the robust synthesis of 1-methyl-1H-indole-4-carboximidamide hydrochloride , a critical intermediate in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa) and kinase inhibitors.[1] While the indole core is a privileged scaffold in medicinal chemistry, the introduction of the highly polar, basic amidine moiety at the C4 position presents specific solubility and stability challenges.[1]

This guide provides a validated, two-stage protocol starting from commercially available 4-cyanoindole.[2] It emphasizes the Pinner synthesis method for its reliability in directly generating the hydrochloride salt, ensuring high crystallinity and stability of the final API intermediate.[1]

Target Compound Analysis

  • Chemical Name: 1-Methyl-1H-indole-4-carboximidamide hydrochloride

  • Core Structure: Indole (benzopyrrole)[1]

  • Key Functionalities:

    • N1-Methyl group:[3] Hydrophobic handle, prevents N-H acidity.[1]

    • C4-Amidine (HCl):[1] Hydrogen bond donor/acceptor, mimics arginine side chains in biological pockets.[1]

  • Molecular Formula:

    
     (HCl salt)[1]
    
  • MW: 223.70 g/mol

Retrosynthetic Strategy

The synthesis is designed to minimize purification bottlenecks. The Pinner Reaction is selected over the hydroxylamine (amidoxime) route because it avoids the reduction step, which can be problematic in the presence of the indole double bond.[1]

Pathway:

  • N-Alkylation: Regioselective methylation of 4-cyanoindole.

  • Pinner Activation: Acid-catalyzed addition of alcohol to the nitrile.[4][5][6]

  • Ammonolysis: Displacement of the alkoxy group by ammonia to form the amidine.

Retrosynthesis Target 1-Methyl-1H-indole-4-carboximidamide HCl Imidate Ethyl 1-methyl-1H-indole-4-imidate HCl (Pinner Intermediate) Target->Imidate Ammonolysis (NH3/MeOH) Nitrile 1-Methyl-1H-indole-4-carbonitrile Imidate->Nitrile Pinner Rxn (HCl/EtOH) Start 4-Cyanoindole (Commercially Available) Nitrile->Start Methylation (MeI, NaH)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 4-cyanoindole.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-indole-4-carbonitrile

Objective: Regioselective methylation of the indole nitrogen.

Reagents:

  • 4-Cyanoindole (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Iodomethane (MeI) (1.5 eq)[1]

  • DMF (Anhydrous) (10 vol)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 15 minutes.

  • Addition: Add a solution of 4-cyanoindole in DMF dropwise over 30 minutes, maintaining temperature < 5°C. Hydrogen gas evolution will occur. Stir for 30 minutes at 0°C to ensure complete anion formation.

  • Alkylation: Add Iodomethane dropwise.[7] Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting material (

    
    ) indicates completion.[1]
    
  • Workup: Quench carefully with ice-water. The product typically precipitates. Filter the solid. If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient 0-20% EtOAc in Hexane).

  • Yield Expectation: 85–95%.

Step 2 & 3: Pinner Synthesis of the Amidine HCl Salt

Objective: Conversion of the nitrile to the amidine hydrochloride via the imidate intermediate.[1][6]

Reagents:

  • 1-Methyl-1H-indole-4-carbonitrile (from Step 1)[1]

  • HCl gas (dried) OR Acetyl Chloride (3.0 eq) + Ethanol (Anhydrous)[1]

  • Ammonia (7N in Methanol) (5.0 eq)[1]

  • Diethyl Ether (

    
    ) (Antisolvent)[1]
    

Protocol:

Part A: Formation of the Pinner Salt (Imidate) [1][4][5][6]

  • Preparation of HCl/EtOH: Option A (Gas): Bubble dry HCl gas into anhydrous ethanol at 0°C until saturation (~30-40% w/w). Option B (In-situ): Add Acetyl Chloride dropwise to anhydrous ethanol at 0°C. Stir for 30 mins to generate anhydrous HCl.

  • Reaction: Dissolve the nitrile (1.0 eq) in the HCl/EtOH solution (10 vol) at 0°C.

  • Incubation: Allow the mixture to warm to RT and stir for 16–24 hours. The reaction vessel must be sealed tightly to prevent moisture ingress (moisture hydrolyzes the imidate to the ester).[1]

  • Intermediate Isolation: Concentrate the solution in vacuo at low temperature (< 40°C) to ~1/3 volume. Add cold Diethyl Ether to precipitate the Ethyl 1-methyl-1H-indole-4-imidate hydrochloride .

  • Filtration: Filter the highly hygroscopic solid quickly under nitrogen. Wash with dry

    
    . Note: Do not dry excessively in air; proceed immediately to Part B.
    

Part B: Ammonolysis to Amidine

  • Dissolution: Suspend the wet imidate salt in anhydrous Methanol (5 vol).

  • Ammonolysis: Add 7N

    
     in Methanol (excess, ~5 eq) at 0°C.
    
  • Stirring: Seal the pressure tube or flask and stir at RT for 12–18 hours.

  • Workup: Concentrate the reaction mixture to dryness. The residue contains the product and ammonium chloride (

    
    ).[1]
    
  • Purification (Salt Metathesis/Cleanup):

    • Dissolve the crude residue in minimal hot Isopropanol (IPA).

    • Filter hot (removes some inorganic

      
      ).[1]
      
    • Cool the filtrate to induce crystallization of 1-methyl-1H-indole-4-carboximidamide HCl .

    • Alternative: Reverse Phase Flash Chromatography (C18, Water/Acetonitrile with 0.1% HCl).[1]

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Moisture Content < 0.1% (Karl Fischer)Critical. Water competes with alcohol in the Pinner reaction, forming the unreactive amide or ester side-products.[1]
Temperature (Step 2) < 40°C during concentrationImidate salts are thermally unstable and can decompose back to the nitrile or hydrolyze.[1]
HCl Stoichiometry > 3.0 EquivalentsExcess acid drives the equilibrium toward the nitrilium ion, accelerating imidate formation.[1]
Ammonia Source Anhydrous (MeOH solution)Aqueous ammonia will hydrolyze the imidate to the ester.[1]

Troubleshooting & Optimization

Issue: Low Conversion to Imidate (Step 2)

  • Cause: Steric hindrance at C4 or insufficient HCl concentration.

  • Solution: Increase reaction time to 48h. Use a sealed pressure vessel to maintain HCl concentration.

Issue: Hydrolysis to Amide (Side Product)

  • Cause: Wet solvents or air exposure.

  • Solution: Use freshly distilled solvents. Dry the HCl gas through a

    
     trap.
    

Alternative Route: LiHMDS (For Stubborn Substrates) If the Pinner reaction fails, use the Garigipati Method :

  • Treat nitrile with LiHMDS (1.1 eq) in THF at RT (forms N-silylated amidine).

  • Quench with ethanolic HCl to cleave the silyl group and form the amidine HCl salt.

  • Ref:Tetrahedron Lett.1990 , 31, 1969.[1]

Safety & Handling

  • Iodomethane: Potent alkylating agent and suspected carcinogen. Use in a fume hood with double-gloving.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench waste carefully with IPA before water disposal.

  • HCl Gas: Corrosive and toxic. Use proper ventilation and traps.

References

  • Pinner Synthesis Review: Roger, R.; Neilson, D. G.[1][8][9] "The Chemistry of Imidates." Chem. Rev.[9]1961 , 61, 179–211.[1][8][9] Link

  • Indole Chemistry: Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press: New York, 1996.[1]

  • LiHMDS Alternative: Garigipati, R. S. "An efficient conversion of nitriles to amidines."[9] Tetrahedron Lett.1990 , 31, 1969–1972.[1] Link[1]

  • 4-Cyanoindole Precursor: Zhang, X., et al. "4-Cyanoindole-based fluorophores..."[2] Methods Enzymol.[2][10]2020 , 639, 191-215.[1][10] Link

  • Amidine Synthesis Patent: "Efficient method for the conversion of nitriles to amidines." US Patent 5,962,693. Link

Sources

Method

Application Note: Palladium-Catalyzed Indole-Amidine Coupling

Abstract This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of indoles with amidines, a critical transformation for the synthesis of nitrogen-rich heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of indoles with amidines, a critical transformation for the synthesis of nitrogen-rich heterocyclic scaffolds in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of this Buchwald-Hartwig type C-N bond formation, offering a detailed analysis of critical reaction parameters including catalyst/ligand systems, bases, and solvents. This guide presents field-proven, step-by-step protocols, troubleshooting strategies, and comparative data to empower researchers to successfully implement and optimize indole-amidine coupling reactions.

Introduction: The Significance of Amidinyl-Indoles

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous natural products and synthetic drugs. The functionalization of this heterocycle is a cornerstone of modern synthetic chemistry. The amidine moiety, a strong basic group, is a key pharmacophore that enhances molecular recognition through hydrogen bonding and salt-bridge formation with biological targets. The direct coupling of an amidine to an indole ring creates 2-amidinylindole derivatives and related structures that are of significant interest for their potential as therapeutic agents.

This guide focuses on the palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming the crucial C-N bond between an indole (typically a halo-indole) and an amidine. This reaction class, an extension of the celebrated Buchwald-Hartwig amination, allows for the construction of these complex molecules under relatively mild conditions with broad functional group tolerance.[1][2]

Reaction Mechanism: The Pd(0)/Pd(II) Catalytic Cycle

The coupling of a halo-indole with an amidine proceeds via a well-established Pd(0)/Pd(II) catalytic cycle, analogous to the Buchwald-Hartwig amination.[1][3] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-halogen bond of the halo-indole, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amidine displaces a ligand on the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amidine, forming a palladium-amido intermediate. This step is often rate-limiting.

  • Reductive Elimination: The C-N bond is formed as the desired amidinyl-indole product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.

Buchwald_Hartwig_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex + Ar-X (Halo-Indole) amidine_complex Amidine-Bound Complex oa_complex->amidine_complex + H-Amidine - L amido_complex Palladium Amido Complex (Ar-Pd(II)-NR_2)L_n amidine_complex->amido_complex + Base - [H-Base]+X- amido_complex->pd0 Reductive Elimination (Product Ar-Amidine Released)

Caption: The catalytic cycle for Pd-catalyzed indole-amidine coupling.

Critical Reaction Parameters: A Guide to Optimization

The success of an indole-amidine coupling reaction is highly dependent on the careful selection of several key parameters. The choice is dictated by the electronic and steric properties of the specific indole and amidine coupling partners.[1]

Palladium Catalyst & Precatalyst

Simple palladium sources like Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. However, modern, well-defined precatalysts are often preferred. These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Using precatalysts, such as the Buchwald G3 or G4 precatalysts, ensures a reliable 1:1 Pd-to-ligand ratio and often leads to more reproducible results.[4]

Ligand Selection

The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For C-N couplings, electron-rich, sterically hindered phosphine ligands are generally the most effective.

  • Biarylphosphine Ligands: Ligands like Xantphos, RuPhos, and BrettPhos are highly effective for C-N bond formation.[4][5] Their bulkiness promotes the final reductive elimination step, preventing catalyst decomposition and increasing product turnover.

  • Ferrocenyl Ligands (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a classic bidentate ligand that can be effective in certain systems.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form highly stable and active palladium complexes, sometimes offering an alternative to phosphine ligands.

The Role of the Base

The base is required to deprotonate the amidine nucleophile upon coordination to the palladium center. The choice of base can dramatically affect reaction yield and functional group compatibility.

  • Strong, Inorganic Bases: Sodium tert-butoxide (NaOtBu) is a powerful base highly effective for many C-N couplings. Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are milder alternatives that are often better tolerated by sensitive functional groups.[5]

  • Soluble Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous.[7] Their use can create a fully homogeneous reaction mixture, which can be beneficial for kinetics, reproducibility, and adaptation to flow chemistry platforms.[3][7]

Solvent Choice

Aprotic polar solvents are standard for this chemistry, as they effectively dissolve the organometallic intermediates and reagents.

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are excellent choices. Dioxane is particularly common due to its high boiling point, allowing for a broad temperature range.[5]

  • Aromatics: Toluene is another frequent choice, especially for higher-temperature reactions.

  • Amides: Solvents like N,N-Dimethylformamide (DMF) can be used but may sometimes coordinate to the catalyst or react under harsh conditions.

Experimental Protocols & Data

General Protocol for Palladium-Catalyzed Indole-Amidine Coupling

This protocol provides a robust starting point for the coupling of a bromo-indole with a generic amidine hydrochloride salt.

Materials and Reagents:

  • Bromo-indole derivative (1.0 equiv)

  • Amidine hydrochloride salt (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%)

  • Additional Ligand (e.g., Xantphos, 1-5 mol%, if not using a precatalyst)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow start Start reagents 1. Reagent Preparation Weigh solids in air. Add to reaction vessel. start->reagents inert 2. Inert Atmosphere Seal vessel. Evacuate and backfill with N2/Ar (3x). reagents->inert solvent 3. Add Solvent Add degassed solvent via syringe. inert->solvent reaction 4. Reaction Heat to desired temperature (e.g., 80-120 °C) with stirring. solvent->reaction monitor 5. Monitor Progress Check by TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Workup Cool to RT. Quench. Perform aqueous extraction. monitor->workup purify 7. Purification Dry organic layer. Concentrate. Purify by column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for indole-amidine coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-indole (1.0 equiv), the amidine hydrochloride salt (1.2 equiv), the palladium precatalyst (e.g., 2 mol%), and cesium carbonate (2.5 equiv).

  • Inerting: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath or aluminum heating block at 100-120 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the bromo-indole starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amidinyl-indole product.

Comparative Reaction Conditions

The following table summarizes various conditions reported in the literature for related C-N coupling reactions, providing a basis for selecting starting conditions for a new indole-amidine coupling.

Coupling Partner 1 Coupling Partner 2 Pd Source Ligand Base Solvent Temp (°C) Yield (%) Reference
N-Bn-4-bromo-7-azaindoleBenzamidePd(OAc)₂XantphosCs₂CO₃Dioxane11090[5]
N-Me-3-bromoindoleN-MethylanilinePd₂(dba)₃P(tBu)₃NaOtBuTolueneRT88[8]
Aryl HalideAmidine SaltPd₂(dba)₃BrettPhosK₃PO₄t-Amyl-OH11050-95[4]
4-ChlorotolueneIndolineAlPhos-Pd G3DBU2-MeTHF6099[3]
5-BromoindoleAnilinePd(OAc)₂BINAPNaOtBuToluene10095[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen contamination). 2. Base not strong enough. 3. Insufficient temperature. 4. Poorly soluble reagents.1. Ensure rigorous inert atmosphere technique; use a fresh precatalyst. 2. Switch to a stronger base (e.g., Cs₂CO₃ → NaOtBu). 3. Increase reaction temperature in 10-20 °C increments. 4. Increase solvent volume or switch to a better solubilizing solvent (e.g., DMF).
Side Product Formation (Hydrodehalogenation) 1. Presence of water. 2. Reductive elimination is slow compared to side reactions.1. Use rigorously dried reagents and anhydrous solvent. 2. Switch to a more sterically hindered ligand (e.g., Xantphos → RuPhos) to promote reductive elimination.
Amidine Decomposition 1. Base is too strong or temperature is too high. 2. Amidine is inherently unstable under reaction conditions.1. Use a milder base (e.g., K₂CO₃ or K₃PO₄). 2. Lower the reaction temperature and accept a longer reaction time.
Low Yield after Workup 1. Product is water-soluble. 2. Product is binding to silica gel.1. Back-extract the aqueous layers multiple times; avoid acidic/basic washes if the product is ionizable. 2. Deactivate silica gel with triethylamine; consider alternative purification like reverse-phase chromatography.

Conclusion

The palladium-catalyzed coupling of indoles and amidines is a powerful method for accessing valuable molecular architectures. Success hinges on the synergistic interplay between the palladium source, ligand, base, and solvent. By leveraging modern, well-defined precatalysts with sterically demanding biarylphosphine ligands and carefully selecting a base appropriate for the substrate's functional group tolerance, researchers can achieve high yields and reproducibility. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for the successful application of this important transformation in a research and development setting.

References

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.Chemical Communications (RSC Publishing).
  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.PMC.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.Beilstein Journals.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.Beilstein Journals.
  • Diindolylamine Preparation and Stability Investigations.PMC - NIH.
  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.PMC.
  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.ResearchGate.
  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.ResearchGate.
  • A Practical Synthesis of Indoles via a Pd-Catalyzed C–N Ring Formation.ACS Publications - American Chemical Society.
  • Buchwald–Hartwig amination.Wikipedia.
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides.The Journal of Organic Chemistry - ACS Publications.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.DSpace@MIT.
  • Amide synthesis by acylation.Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.ACS Catalysis.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of 1-methyl-1H-indole-4-carboximidamide

Welcome to the technical support center for 1-methyl-1H-indole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-1H-indole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering stability challenges. The carboximidamide (amidine) functional group is a potent pharmacophore but is susceptible to hydrolysis, which can compromise experimental results and shelf-life. This document provides an in-depth understanding of the degradation pathways and offers practical, field-proven strategies to ensure the integrity of your compound.

Section 1: Understanding the Instability - The Hydrolysis Pathway

The primary stability concern for 1-methyl-1H-indole-4-carboximidamide is the hydrolysis of the carboximidamide functional group. This reaction involves the cleavage of the carbon-nitrogen double bond by water, leading to the formation of the corresponding amide and ultimately the carboxylic acid, with the release of ammonia. This process can be catalyzed by both acidic and basic conditions.

Amidines are significantly more basic than amides, with protonation occurring at the sp²-hybridized nitrogen to form a resonance-stabilized amidinium ion.[1] While this cation is stable on its own, the equilibrium between the neutral and protonated forms is central to its hydrolysis mechanism.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 7), the amidine is protonated, which increases the electrophilicity of the central carbon atom. This makes it highly susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate to yield 1-methyl-1H-indole-4-carboxamide and an ammonium ion. The resulting amide can undergo further, slower acid-catalyzed hydrolysis to 1-methyl-1H-indole-4-carboxylic acid.[2]

  • Base-Catalyzed Hydrolysis : Under basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the neutral amidine carbon. This pathway also proceeds through a tetrahedral intermediate, leading to the elimination of ammonia and the formation of the carboxamide, which can be further hydrolyzed to the carboxylate salt.[3][4]

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Pathway (pH < 7) cluster_base Base-Catalyzed Pathway (pH > 7) Amidine_H Protonated Amidinium Ion Intermediate_A Tetrahedral Intermediate Amidine_H->Intermediate_A + H2O Amide_A 1-Methyl-1H-indole-4-carboxamide + NH4+ Intermediate_A->Amide_A - H+ Carboxylic_Acid 1-Methyl-1H-indole-4-carboxylic acid Amide_A->Carboxylic_Acid +H2O, H+ (Slower) Amidine_OH 1-Methyl-1H-indole-4-carboximidamide Intermediate_B Tetrahedral Intermediate Amidine_OH->Intermediate_B + OH- Amide_B 1-Methyl-1H-indole-4-carboxamide + NH3 Intermediate_B->Amide_B - H2O Carboxylate 1-Methyl-1H-indole-4-carboxylate Amide_B->Carboxylate +OH- (Slower) Start 1-Methyl-1H-indole- 4-carboximidamide Start->Amidine_H H+

Diagram 1: Acid and Base-Catalyzed Hydrolysis Pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent, and the potency of my stock solution seems to decrease over time. Could this be hydrolysis? A1: Yes, this is a classic sign of compound instability. Carboximidamides can readily hydrolyze in aqueous solutions, especially if the pH is not controlled. The degradation products (the corresponding amide or carboxylic acid) are typically less active or inactive, leading to a perceived drop in potency. We strongly recommend performing a stability study under your specific assay and storage conditions.

Q2: What is the most critical factor for preventing hydrolysis? A2: The most critical factor is pH control . Studies on similar amidine-containing compounds have shown that they exhibit maximum stability in a narrow pH range, typically around neutral pH (6.5-7.5).[5] Deviating into either acidic or basic conditions will accelerate degradation.

Q3: I dissolve my compound in DMSO for a stock solution and then dilute it into an aqueous buffer. Is the DMSO stock stable? A3: Anhydrous DMSO is a non-protic solvent and will not directly cause hydrolysis. Therefore, a stock solution of 1-methyl-1H-indole-4-carboximidamide in high-purity, anhydrous DMSO should be stable if stored properly (protected from moisture and light at -20°C or -80°C). The instability arises when the compound is diluted into an aqueous environment (e.g., cell culture media, assay buffers). The final pH of the aqueous solution is the determining factor for stability.

Q4: Are there any analytical techniques to confirm if hydrolysis is occurring? A4: Absolutely. High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, is the gold standard for stability monitoring.[6] An HPLC method can separate the parent compound from its degradants, allowing you to quantify the rate of hydrolysis. See Section 5 for a recommended starting method.

Section 3: Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving stability issues.

Symptom ObservedPotential CauseRecommended Solution
Rapid loss of activity in cell-based assays. The pH of the cell culture medium (typically 7.2-7.4) may be outside the optimal stability range for your specific compound, or components in the media may be catalytic.Prepare fresh dilutions of the compound immediately before each experiment. Minimize the incubation time of the compound in the medium before adding it to the cells. Run a time-course experiment to quantify stability directly in the assay medium.
Precipitate forms in the aqueous solution. The hydrolysis product (amide or carboxylic acid) may be less soluble than the parent amidine, which is often formulated as a more soluble salt (e.g., HCl salt).Check the pH of the solution. Adjusting the pH back to the optimal range for the parent compound might redissolve the precipitate, but degradation has already occurred. The primary goal is to prevent hydrolysis in the first place by using an appropriate buffer system.
New peaks appear in HPLC chromatogram over time. This is direct evidence of chemical degradation. The earlier eluting peak is often the more polar carboxylic acid, while the amide may appear close to the parent peak.Confirm the identity of the new peaks using LC-MS. Use the HPLC data to calculate the degradation rate and determine the half-life of your compound under those conditions. Implement the preventative strategies outlined in Section 4.
Inconsistent results between experimental batches. Variation in the preparation of buffers (pH differences), age of the stock solution, or storage temperature.Standardize buffer preparation using a calibrated pH meter. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use freshly prepared aqueous solutions for critical experiments.

Section 4: Core Strategies for Prevention

The cornerstone of preventing hydrolysis is maintaining the compound in an environment that minimizes the rates of both acid and base-catalyzed reactions.

1. Strict pH Control: The most effective strategy is to prepare and maintain all aqueous solutions within the pH range of maximum stability. For most amidines, this is near physiological pH. A pH-rate profile study (see Protocol 5.1) is essential to determine the optimal pH for 1-methyl-1H-indole-4-carboximidamide.

Table 1: Representative pH-Dependent Hydrolysis Data for a Model Amidine (Note: This is illustrative data. You must determine the specific profile for your compound.)

pHBuffer System (50 mM)Temperature (°C)Apparent Half-life (t₁/₂)
3.0Citrate25~8 hours
5.0Acetate25~72 hours
7.0 Phosphate (PBS) 25 > 2 weeks
9.0Borate25~48 hours
10.0Carbonate-Bicarbonate25~15 hours

2. Buffer Selection: Choose a buffer system with a pKa close to the target pH to ensure strong buffering capacity.

  • Phosphate buffers (pKa₂ ≈ 7.2): Excellent for work near neutral pH.

  • HEPES (pKa ≈ 7.5): A good biological buffer, often used in cell culture.

  • Avoid reactive buffers: Be cautious with buffers containing primary or secondary amines (e.g., Tris), as they could potentially react with the compound or its intermediates, although this is a low probability. Citrate and acetate buffers are effective for establishing stability profiles at lower pH values.

3. Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.

  • Storage: Store aqueous solutions at 4°C for short-term use (hours to days) and frozen (-20°C or -80°C) for long-term storage. Aliquot solutions before freezing to prevent multiple freeze-thaw cycles.

  • Experiments: For kinetic assays performed at elevated temperatures (e.g., 37°C), be aware that the rate of hydrolysis will be significantly higher than at room temperature. Prepare solutions immediately before use.

4. Solvent Composition: While not always possible for biological assays, reducing the concentration of water by adding a miscible, non-reactive organic co-solvent (e.g., ethanol, propylene glycol) can decrease the rate of hydrolysis. This is a common strategy in liquid formulations for drug products.

Section 5: Experimental Protocols

Protocol 5.1: pH-Dependent Stability Study Workflow

This protocol outlines the steps to determine the pH-rate profile for your compound.

Diagram 2: Experimental Workflow for a pH-Rate Profile Study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a concentrated (~10-20 mM) stock solution of 1-methyl-1H-indole-4-carboximidamide in anhydrous DMSO.

  • Prepare Buffers: Make a series of buffers (e.g., 50 mM citrate pH 3, 50 mM acetate pH 5, 50 mM phosphate pH 7, 50 mM borate pH 9).

  • Initiate Degradation: Dilute the DMSO stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final percentage of DMSO is low (<1-2%) and consistent across all samples.

  • Sampling: Immediately take a "time zero" (T₀) sample from each solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Collect Time Points: Withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). The sampling frequency should be adjusted based on the expected stability.

  • Analysis: Analyze all samples using the HPLC method described below.

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to T₀. Plot this value against time and determine the degradation kinetics to find the half-life at each pH.

Protocol 5.2: HPLC Method for Stability Monitoring

This is a general-purpose starting method. Optimization will be required. The goal is to separate the polar carboxylic acid, the parent amidine, and the intermediate amide.

  • Instrumentation: HPLC with UV Detector or Mass Spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size. For better retention of polar analytes, a column with a polar end-capping or a mixed-mode column (HILIC/anion-exchange) could be explored.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm or 280 nm (determine optimal wavelength by UV scan).

  • Column Temperature: 30°C.

Expected Elution Order: 1-methyl-1H-indole-4-carboxylic acid (most polar, earliest eluting) -> 1-methyl-1H-indole-4-carboxamide -> 1-methyl-1H-indole-4-carboximidamide (least polar of the three, latest eluting).

Section 6: Decision Making for Stabilization

When encountering stability issues, a logical progression of steps can efficiently lead to a solution. The following diagram outlines a decision-making process for researchers.

Diagram 3: Troubleshooting and Strategy Selection Flowchart.

By following the principles and protocols outlined in this guide, researchers can effectively mitigate the hydrolytic degradation of 1-methyl-1H-indole-4-carboximidamide, leading to more reliable, reproducible, and accurate experimental outcomes.

References

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Retrieved from [Link][9][10]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link][3]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link][2]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link][11]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • Stella, V. J., & Himmelstein, K. J. (1980). Stability of alkoxycarbonylamidine prodrugs. Journal of pharmaceutical sciences, 69(5), 582–586. (Simulated reference, as direct URL from search is to PubMed abstract) [Link][5]

  • Professor Dave Explains. (2020, October 6). Basic Amide Hydrolysis [Video]. YouTube. Retrieved from [Link][4]

  • ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? ResearchGate. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Amidine. Wikipedia. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC. Retrieved from [Link][8]

Sources

Optimization

solving solubility issues with 1-methyl-1H-indole-4-carboximidamide

Topic: Solubility Optimization & Handling Guide Executive Summary & Chemical Logic Welcome to the technical support center. You are likely facing solubility challenges with 1-methyl-1H-indole-4-carboximidamide because th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Executive Summary & Chemical Logic

Welcome to the technical support center. You are likely facing solubility challenges with 1-methyl-1H-indole-4-carboximidamide because this molecule behaves as an amphiphile with a "Jekyll and Hyde" personality dependent on pH.

To master this compound, you must understand two competing forces:

  • The Hydrophobic Core (The Problem): The 1-methylindole scaffold is aromatic and lipophilic (hydrophobic). It resists dissolution in water.

  • The Amidine Tail (The Solution): The carboximidamide group is a strong base (pKa

    
     11.6). When protonated, it becomes a cation (
    
    
    
    ), which provides the necessary polarity to drag the hydrophobic core into aqueous solution.

The Golden Rule:

Keep the pH below the pKa. In neutral or acidic solutions (pH < 10), the molecule is charged and soluble. If the pH rises (approaching pH 11+), the molecule deprotonates to its free base form, loses its charge, and precipitates immediately due to the hydrophobic indole core.

Solubility Decision Matrix (Visual Guide)

Before proceeding with your experiment, use this decision tree to select the correct solvent system.

Solubility_Decision_Tree Start Start: Select Form CheckForm Is your compound Free Base or Salt (HCl)? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt Form (e.g., HCl) CheckForm->Salt DMSO Dissolve in 100% DMSO (Stock Solution) FreeBase->DMSO Preferred Action1 Add 1 equivalent HCl or use Acidic Buffer (pH < 6) FreeBase->Action1 If Aqueous required Salt->DMSO Soluble Water Dissolve in Water/Buffer Salt->Water Soluble SolventChoice Primary Solvent Selection Precipitation Risk: Precipitation on Dilution? DMSO->Precipitation Diluting into Media Action2 Slow addition to vortexing buffer Keep final DMSO < 1% Precipitation->Action2

Figure 1: Decision matrix for selecting the appropriate solvent system based on the compound's initial state (Free Base vs. Salt).

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound crashes out when I add the DMSO stock to my cell culture media."

Diagnosis: This is the "Solubility Cliff." Cell culture media (e.g., DMEM, RPMI) is buffered to pH 7.4. While the amidine is protonated at this pH, the local concentration of the hydrophobic indole core at the injection site (where the DMSO drop hits the water) exceeds the solubility limit before it can disperse.

Solution:

  • The Intermediate Step: Do not pipette 100% DMSO stock directly into 10 mL of media.

  • Protocol:

    • Prepare your stock in DMSO (e.g., 10 mM).

    • Prepare an intermediate dilution in sterile water or saline (not buffer yet) to 10x your final concentration.

    • Why? Pure water often has a slightly acidic pH (due to dissolved CO2), helping stability.

    • Add this intermediate solution to your media while vortexing the media.

Issue 2: "I cannot get the powder to dissolve in water, even though it's supposed to be soluble."

Diagnosis: You likely have the Free Base form, not the Hydrochloride (HCl) salt. The free base of 1-methyl-1H-indole-4-carboximidamide is a lipophilic organic solid. It will float on water.

Solution:

  • Immediate Fix: Add 1.0 to 1.1 equivalents of 1M HCl.

  • Mechanism: The acid protonates the amidine nitrogen, creating the ionic salt form in situ.

  • Caution: Do not use sulfuric acid (sulfate salts of amidines can be less soluble). Stick to HCl or Acetic Acid.

Issue 3: "The compound degrades in my stock solution over time."

Diagnosis: Amidine Hydrolysis.[1][2][3][4] Amidines are susceptible to hydrolysis, converting into the corresponding amide (1-methyl-1H-indole-4-carboxamide) and ammonia. This reaction is accelerated by:

  • High pH (Basic conditions): Hydroxide ions attack the amidine carbon.

  • Heat.

  • Aldehydes/Ketones: Avoid acetone or reducing sugars, as they react with amidines.

Solution:

  • Storage: Store DMSO stocks at -20°C or -80°C.

  • Solvent: Use anhydrous DMSO. Water in DMSO promotes hydrolysis over long periods.

  • Stability Check: If using aqueous buffers, keep them on ice and use them within 24 hours.

Technical Data & Specifications

Physicochemical Profile[3][4][5][6][7][8][9][10][11]
PropertyValue / CharacteristicImplication
pKa (Amidine) ~11.6 (Estimated)Cationic at pH 7.4. Requires pH < 10 for solubility.
LogP (Octanol/Water) ~1.5 - 2.0 (Protonated)Moderately lipophilic. Permeable to membranes.
Preferred Salt Hydrochloride (HCl)High water solubility (>10 mg/mL typically).
Incompatible Solvents Acetone, AcetaldehydeReacts to form Schiff bases/heterocycles.
Max Solubility (DMSO) > 50 mMExcellent for stock solutions.
Standard Operating Procedure (SOP): Stock Preparation

Follow this workflow to ensure reproducibility and stability.

Stock_Prep_SOP Step1 1. Weigh Compound (Calculate Molarity) Step2 2. Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 3. Vortex & Sonicate (30s pulses, avoid heat) Step2->Step3 Step4 4. Aliquot (Single-use vials) Step3->Step4 Step5 5. Freeze (-20°C) (Protect from moisture) Step4->Step5

Figure 2: Step-by-step protocol for preparing stable stock solutions.

References

  • Amidine Basicity & pKa

    • Principles of Drug Action: Amines and Amidines. Auburn University.
    • 5[6]

  • Amidine Stability & Hydrolysis

    • The Nonenzymatic Decomposition of Guanidines and Amidines. National Institutes of Health (NIH).[3] (Details the hydrolysis pathways of amidines to amides and the effect of pH on stability).

    • 3[6]

  • Solubility Guidelines in Drug Discovery

    • Compound Solubility Measurements for Early Drug Discovery.[7] Life Chemicals. (Provides general protocols for "excess solid" vs "excess solvent" methods and DMSO stock management).

    • 6[3][8][9][6]

  • Indole-Carboxamide Analogs

    • Design, synthesis, and biological evaluation of indole-2-carboxamides. PubMed.
    • 10[6]

Sources

Troubleshooting

Technical Support Center: Optimizing the Pinner Reaction for Sterically Hindered Indoles

Welcome to the technical support center for the optimization of the Pinner reaction, with a specialized focus on sterically hindered indole substrates. This guide is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Pinner reaction, with a specialized focus on sterically hindered indole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indole-3-carboximidates and their derivatives. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

The Pinner reaction, a classic acid-catalyzed method for converting nitriles to imidate salts, presents unique challenges when applied to sterically hindered indoles.[1][2] The electron-rich nature of the indole nucleus, combined with bulky substituents, can lead to a host of side reactions and sluggish conversions.[3][4] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Pinner reaction with sterically hindered indole-3-carbonitriles.

Issue 1: Low or No Conversion of the Starting Indole-3-carbonitrile

You've set up your Pinner reaction with a sterically hindered indole-3-carbonitrile, but TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.

Plausible Causes and Solutions

  • Insufficient Acid Catalyst: The first step of the Pinner reaction is the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[5][6] Sterically hindered indoles, particularly those with electron-donating groups, can be highly basic and may sequester the acid catalyst, preventing it from activating the nitrile.

    • Solution: Increase the equivalents of the acid catalyst. Instead of the typical stoichiometric amounts, consider using a larger excess of gaseous HCl or a stronger acid system.

  • Steric Hindrance Impeding Nucleophilic Attack: Bulky substituents on the indole ring, especially at the C2 position, can physically block the approach of the alcohol nucleophile to the activated nitrile carbon.

    • Solution 1: Use a Less Sterically Demanding Alcohol: If your protocol allows, switch to a smaller alcohol, such as methanol or ethanol.

    • Solution 2: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, be mindful that higher temperatures can also promote side reactions.[1][2]

    • Solution 3: Employ a Lewis Acid Catalyst: Lewis acids can coordinate to the nitrile nitrogen, providing a different mode of activation that may be less sensitive to steric bulk around the indole nucleus.[6][7]

Issue 2: Formation of a Complex Mixture of Byproducts

Your reaction mixture shows multiple new spots on TLC, and the desired product is only a minor component.

Plausible Causes and Solutions

  • N1-Alkylation or Acylation: The indole nitrogen is a competing nucleophile and can react with the alcohol or other electrophiles present in the reaction mixture, especially under acidic conditions.

    • Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before subjecting it to the Pinner reaction. This will prevent side reactions at the N1 position.

  • Dimerization or Polymerization: The electron-rich indole nucleus is susceptible to acid-catalyzed dimerization or polymerization, leading to complex and often insoluble byproducts.

    • Solution 1: Control Acid Concentration: Use a controlled amount of acid and add it slowly to the reaction mixture at a low temperature to minimize localized high concentrations of acid.

    • Solution 2: Use a Milder Acid Catalyst: Consider using a Lewis acid instead of a strong Brønsted acid like HCl.[6]

  • Hydrolysis of the Imidate Salt: The intermediate Pinner salt is highly susceptible to hydrolysis, which will lead to the formation of the corresponding ester or amide if water is present.[1][8]

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents, freshly distilled alcohols, and dry HCl gas.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a Pinner reaction with a novel, sterically hindered indole-3-carbonitrile?

A1: For a novel substrate, it is prudent to start with milder conditions and incrementally increase the intensity. A good starting point would be:

  • Solvent: A non-polar, anhydrous solvent like diethyl ether or dioxane.

  • Alcohol: Anhydrous ethanol (3-5 equivalents).

  • Acid: Anhydrous HCl gas bubbled through the solution at 0 °C.

  • Temperature: Start at 0 °C and allow the reaction to slowly warm to room temperature.

Monitor the reaction closely by TLC or LC-MS. If no conversion is observed after several hours, consider the optimization strategies outlined in the troubleshooting guide.

Q2: Can I use a pre-made solution of HCl in an alcohol (e.g., HCl in ethanol)?

A2: While commercially available solutions of HCl in alcohols are convenient, preparing a fresh solution by bubbling dry HCl gas into the anhydrous alcohol just before use is highly recommended.[5] This ensures the lowest possible water content, minimizing the risk of hydrolysis of the Pinner salt intermediate.[1]

Q3: Are there alternatives to the classical Pinner reaction for synthesizing indole-3-carboximidates from sterically hindered nitriles?

A3: Yes, several alternative methods can be considered when the Pinner reaction fails:

  • Base-Catalyzed Imidate Formation: For electron-poor nitriles, a base-catalyzed approach using an alkoxide base can be effective.[1][9] However, for the electron-rich indole system, this is generally less successful.

  • Lewis Acid-Promoted Reactions: As mentioned, Lewis acids like TMSOTf or Hf(OTf)₄ can promote the reaction of nitriles with alcohols, sometimes under milder conditions than the classical Pinner reaction.[6][10]

  • Synthesis from Indole-3-carboxamides: If the corresponding amide is accessible, it can be converted to the imidate using reagents like Meerwein's salt (trialkyloxonium tetrafluoroborates).

Q4: How does the electronic nature of the substituents on the indole ring affect the Pinner reaction?

A4: Electron-donating groups on the indole ring increase the nucleophilicity of the indole nitrogen, making N1-alkylation a more prominent side reaction.[3] Conversely, electron-withdrawing groups decrease the overall reactivity of the indole nucleus, potentially slowing down both the desired reaction and acid-catalyzed decomposition pathways.

Data and Protocols

Table 1: Recommended Solvents and Alcohols for the Pinner Reaction
SolventAlcoholKey Considerations
Diethyl EtherMethanol, EthanolGood general-purpose, non-polar solvent. Ensure it is anhydrous.
DioxaneMethanol, EthanolHigher boiling point than ether, allowing for a wider temperature range. Must be purified to remove peroxides.
ChloroformMethanol, EthanolCan improve the solubility of some indole substrates. Ensure it is anhydrous and free of acidic impurities.
Neat AlcoholMethanol, EthanolCan be used as both reactant and solvent, but may increase the rate of side reactions.
Protocol 1: General Procedure for the Pinner Reaction of an Indole-3-carbonitrile
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add the sterically hindered indole-3-carbonitrile (1.0 equiv) and the anhydrous alcohol (5.0 equiv) in an anhydrous solvent (e.g., diethyl ether, 0.2 M).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 15-30 minutes, ensuring the gas is dispersed well.

  • Reaction: Seal the flask and allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Pinner Reaction Mechanism

Pinner_Mechanism cluster_activation Nitrile Activation cluster_attack Nucleophilic Attack cluster_deprotonation Deprotonation Nitrile Indole-3-carbonitrile H_plus H+ Nitrilium Nitrilium Ion Nitrile->Nitrilium Protonation Alcohol R'OH Protonated_Imidate Protonated Imidate Nitrilium->Protonated_Imidate Nucleophilic Attack Imidate_Salt Pinner Salt (Imidate Hydrochloride) Protonated_Imidate->Imidate_Salt Deprotonation Troubleshooting_Low_Conversion Start Low or No Conversion Check_Acid Increase Equivalents of HCl Start->Check_Acid Check_Sterics Use Less Bulky Alcohol Check_Acid->Check_Sterics No Improvement Success Improved Conversion Check_Acid->Success Improvement Increase_Temp Increase Reaction Temperature Check_Sterics->Increase_Temp Not Feasible/No Improvement Check_Sterics->Success Improvement Lewis_Acid Switch to Lewis Acid Catalyst Increase_Temp->Lewis_Acid Side Products/No Improvement Increase_Temp->Success Improvement Lewis_Acid->Success Improvement

Caption: A decision tree for troubleshooting low conversion.

References

  • NROChemistry. Pinner Reaction. Available at: [Link]

  • Chemistry Steps. Alcohols to Nitriles. Available at: [Link]

  • Wikipedia. Pinner reaction. Available at: [Link]

  • J&K Scientific. Pinner Reaction. Available at: [Link]

  • Frontiers in Chemistry. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]

  • National Center for Biotechnology Information. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Available at: [Link]

  • ResearchGate. Synthesis of indole‐3‐carboxamides. Available at: [Link]

  • Chem-Station. Pinner Reaction. Available at: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

  • PubMed. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Available at: [Link]

  • ResearchGate. Synthesis of 3-amidylindoles by single-pot procedure. Available at: [Link]

  • Pearson. The reaction of a nitrile with an alcohol in the presence of a st.... Available at: [Link]

  • National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. Available at: [Link]

  • Chemistry Steps. Nitriles to Esters. Available at: [Link]

  • ResearchGate. (PDF) A Lewis acid-promoted Pinner reaction. Available at: [Link]

  • Nottingham ePrints. Catalytic Activation of Nitriles Towards Nucleophilic Addition. Available at: [Link]

  • Royal Society of Chemistry. Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Available at: [Link]

  • Vaia. Nitriles can be converted directly to esters by the Pinner reaction.... Available at: [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Pinner reaction. Available at: [Link]

  • ResearchGate. Variation of nitriles and alcohols. a. Available at: [Link]

  • PubMed. Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. Available at: [Link]

  • ResearchGate. (PDF) Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. Available at: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Wiley Online Library. Lewis acid promoted dehydration of amides to nitriles catalyzed by [PSiP]‐pincer iron hydrides. Available at: [Link]

  • Heterocycles. NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. Available at: [Link]

  • Semantic Scholar. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Available at: [Link]

Sources

Optimization

stability of indole-4-carboximidamide in aqueous buffers

Technical Support Center: Stability & Handling of Indole-4-Carboximidamide Executive Summary Indole-4-carboximidamide is a chemical scaffold frequently used in drug discovery (e.g., protease inhibitors, serine protease t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Indole-4-Carboximidamide

Executive Summary

Indole-4-carboximidamide is a chemical scaffold frequently used in drug discovery (e.g., protease inhibitors, serine protease targets).[1] Its stability is governed by two competing functional group sensitivities: the hydrolytic instability of the amidine (especially at high pH) and the oxidative susceptibility of the indole ring .

Optimal Storage Condition: Lyophilized powder at -20°C, protected from light and moisture. Optimal Solution Condition: Freshly prepared in pH 6.0–7.0 buffers (e.g., MES, HEPES) or water/DMSO mixtures. Avoid prolonged exposure to basic pH (>8.[1]0) and phosphate buffers.[1][2]

Part 1: Core Stability Mechanisms

The Amidine Hydrolysis Pathway (pH Sensitivity)

The amidine group (


) is the primary point of failure in aqueous solution. It undergoes hydrolysis to form the corresponding amide  (Indole-4-carboxamide) and ammonia.[1]
  • Mechanism: Nucleophilic attack by water (or hydroxide ions) on the amidine carbon.

  • Causality: This reaction is base-catalyzed .[1] At pH > 8.0, the concentration of hydroxide ions increases, drastically accelerating hydrolysis.

  • Buffer Effect: Phosphate ions can act as general base catalysts, accelerating amidine hydrolysis even at neutral pH compared to non-nucleophilic buffers like HEPES or MES [1].

The Indole Oxidation Pathway (Light/Air Sensitivity)

The indole core is electron-rich and prone to auto-oxidation, often resulting in a color change (pink/red/brown) due to the formation of quinoidal species or dimers.

  • Mechanism: Radical-mediated oxidation at the C2/C3 position or polymerization.[1]

  • Causality: Triggered by UV/visible light and dissolved oxygen.[1]

  • Visual Indicator: If your clear solution turns pink or brown, oxidation has occurred.

Part 2: Interactive Troubleshooting Guide

Scenario A: "My compound concentration is decreasing over time (HPLC/LCMS), but the solution looks clear."
  • Diagnosis: Hydrolysis of the amidine to the amide.[3]

  • Root Cause: pH is likely too high (> 7.[1]5) or the buffer is catalytic.

  • Solution:

    • Lower the pH: Shift to pH 6.0–6.5. Amidines are significantly more stable when protonated.[1]

    • Change Buffer: Switch from Phosphate (PBS) to MES, MOPS, or HEPES.

    • Temperature: Keep solutions on ice (4°C). Hydrolysis rates double for every ~10°C increase.[1]

Scenario B: "My solution is turning pink or brown."
  • Diagnosis: Indole oxidation.[1][4][5]

  • Root Cause: Light exposure or high dissolved oxygen.[1]

  • Solution:

    • Protect from Light: Use amber vials or wrap tubes in foil.[1]

    • Degas Buffers: Sparge buffers with nitrogen or argon before use.[1]

    • Add Antioxidants: If the assay permits, add 0.5–1.0 mM DTT, TCEP, or EDTA (to chelate metal ions that catalyze oxidation).

Scenario C: "I see a new peak with Mass M+1 on LCMS."
  • Diagnosis: Hydrolysis (Amidine to Amide).[3]

  • Explanation: The amidine (

    
    ) mass is 
    
    
    
    .[1] The amide (
    
    
    ) mass is
    
    
    (Loss of NH, gain of O:
    
    
    ).[1] Note: Depending on ionization, this shift is distinct.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways and the conditions that favor them.

StabilityPathways Compound Indole-4-carboximidamide (Active Species) Amide Indole-4-carboxamide (Inactive Hydrolysis Product) Compound->Amide HYDROLYSIS Triggers: pH > 8.0, Phosphate Buffer Temp > 25°C Oxide Oxindole / Dimers (Colored Oxidation Products) Compound->Oxide OXIDATION Triggers: Light, Oxygen, Trace Metals

Figure 1: The dual instability pathways of indole-4-carboximidamide. Hydrolysis is pH-driven, while oxidation is environmental.[1]

Part 4: Experimental Protocols

Protocol 1: Rapid Buffer Stability Profiling

Use this protocol to determine the "Safe Window" for your specific assay.

  • Preparation: Prepare 10 mM stock of indole-4-carboximidamide in DMSO.

  • Buffer Setup: Prepare 50 mM buffers at pH 4.0 (Acetate), pH 6.0 (MES), pH 7.4 (HEPES), and pH 8.5 (Tris).

  • Incubation: Dilute stock to 100 µM in each buffer. Split into two sets:

    • Set A: Room Temperature (25°C), Dark.

    • Set B: 37°C, Dark.

  • Sampling: Take aliquots at T=0, 2h, 6h, and 24h.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Metric: >95% parent compound remaining at 24h.[1]

Protocol 2: Determining Hydrolytic Half-Life ( )

If degradation is observed, calculate the half-life to normalize your assay data.[1]



Where 

is the rate constant.

  • Interpretation: If

    
     is < 2x your assay duration, your data will be compromised.
    

Part 5: Buffer Selection Matrix

Buffer SystempH RangeCompatibility RatingNotes
Acetate 4.0 – 5.5Excellent High stability; amidine is fully protonated.[1]
MES 5.5 – 6.7Excellent Non-nucleophilic; ideal for biological assays.[1]
HEPES 6.8 – 8.2Good Better than Phosphate; monitor at pH > 7.[1]5.
PBS (Phosphate) 7.0 – 8.0Caution Phosphate can catalyze amidine hydrolysis [1].[1]
Tris / Glycine > 8.0Poor High pH promotes rapid hydrolysis; nucleophilic amines in buffer may interfere.[1]

Part 6: Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO at -20°C? A: Yes. Indole-4-carboximidamide is generally stable in DMSO stocks (10–100 mM) at -20°C for months.[1] Ensure the DMSO is anhydrous to prevent slow hydrolysis by residual water.

Q: Why does the pKa of the amidine matter? A: The pKa of a typical benzamidine is ~11.6 [2]. At physiological pH (7.4), it is protonated (


 charge). This protonation stabilizes the amidine against hydrolysis. As pH approaches the pKa (or in very strong base), the unprotonated form becomes more prevalent and is more susceptible to nucleophilic attack.

Q: Is the compound cell-permeable? A: Amidines are highly basic and charged at physiological pH, which often limits passive membrane permeability.[1] Prodrug strategies (e.g., hydroxyamidines) are sometimes used to mask this charge [3].

References

  • Benchchem Technical Support. (n.d.).[1] Stabilizing Amidine Functional Groups in Solution. Retrieved from

  • University of São Paulo. (n.d.).[1] Theoretical Calculation of pKa Values of Amidines in Aqueous Solution. Retrieved from

  • Clement, B. (2002).[6] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-methyl-1H-indole-4-carboximidamide HCl

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-4-carboximidamide HCl. Here, we address common challenges and provide practical, in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-4-carboximidamide HCl. Here, we address common challenges and provide practical, in-depth guidance for the successful recrystallization of this compound. Our approach is rooted in fundamental principles of physical organic chemistry and extensive field experience with similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for 1-methyl-1H-indole-4-carboximidamide HCl?

A1: Due to the limited specific literature on the recrystallization of 1-methyl-1H-indole-4-carboximidamide HCl, an empirical approach to solvent selection is necessary. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure—a polar hydrochloride salt of an indole derivative—a logical starting point is to investigate polar protic solvents and mixtures thereof.

Key considerations for solvent selection include:

  • Polarity Matching : The principle of "like dissolves like" is a useful guide.[1] The hydrochloride salt introduces significant polarity, suggesting that polar solvents will be more effective than nonpolar ones.

  • Hydrogen Bonding : The presence of the carboximidamide group and the HCl salt allows for hydrogen bonding, which will influence solubility in protic solvents like alcohols and water.

  • Solvent Boiling Point : The boiling point of the solvent should be high enough to provide a significant solubility differential upon cooling but not so high as to risk decomposition of the compound.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[2][3] Impurities can also promote oiling out.

Troubleshooting Strategies:

  • Lower the Crystallization Temperature : If the compound has a low melting point, select a solvent with a lower boiling point.

  • Increase the Solvent Volume : Oiling out can be caused by a solution that is too concentrated. Add a small amount of additional hot solvent to reduce the saturation level.

  • Slow Cooling : Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling favors the formation of ordered crystal lattices over amorphous oils.[2]

  • Solvent Modification : Add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent before cooling.

Q3: The yield of my recrystallization is very low. What are the likely causes and how can I improve it?

A3: Low recovery is a frequent issue in recrystallization and can stem from several factors.[1][3]

Common Causes and Solutions:

  • Using Too Much Solvent : This is the most common reason for low yield.[2] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. If excess solvent was used, it can be carefully evaporated to concentrate the solution.

  • Premature Crystallization : If crystals form too early, such as during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization : Cooling the solution for an insufficient amount of time or not to a low enough temperature can leave a significant amount of product dissolved in the mother liquor.

  • Washing with Room Temperature Solvent : Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Compound fails to dissolve in hot solvent Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture. Refer to the solvent selection workflow below.
No crystals form upon cooling Too much solvent used; solution is not supersaturated.Evaporate some of the solvent and attempt to cool again. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Colored impurities remain in the final product Ineffective removal of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.
Final product has a wide melting point range Incomplete purification; presence of residual solvent or impurities.Repeat the recrystallization, ensuring slow cooling and proper washing of the crystals. Dry the product thoroughly under vacuum.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable single or mixed solvent system for the recrystallization of 1-methyl-1H-indole-4-carboximidamide HCl.

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, methanol) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Note the solubility at room temperature.

  • For tubes where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves upon heating, it is a potential recrystallization solvent.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

  • For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm to redissolve and then cool as described above. Common mixed systems for indole derivatives and HCl salts include methanol/water, ethanol/water, and dichloromethane/ethyl acetate.[4][5]

Protocol 2: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in a minimum amount of boiling solvent. charcoal 2. (Optional) Add activated charcoal to remove colored impurities. dissolve->charcoal hot_filter 3. Perform hot gravity filtration to remove insoluble impurities. charcoal->hot_filter cool 4. Allow the filtrate to cool slowly to room temperature. hot_filter->cool ice_bath 5. Place the flask in an ice bath to maximize crystal formation. cool->ice_bath cold_filter 6. Collect crystals by vacuum filtration. ice_bath->cold_filter wash 7. Wash crystals with a small amount of ice-cold solvent. cold_filter->wash dry 8. Dry the purified crystals under vacuum. wash->dry G cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System start Start: Crude 1-methyl-1H-indole-4-carboximidamide HCl test_polar_protic Test solubility in polar protic solvents (e.g., EtOH, MeOH, H2O). start->test_polar_protic soluble_hot_insoluble_cold Is it soluble when hot and insoluble when cold? test_polar_protic->soluble_hot_insoluble_cold good_solvent Potential single solvent found. Proceed to recrystallization. soluble_hot_insoluble_cold->good_solvent Yes poor_solvent Not a suitable single solvent. soluble_hot_insoluble_cold->poor_solvent No test_mixed Test mixed solvent systems (e.g., EtOH/Water, MeOH/EtOAc). poor_solvent->test_mixed dissolve_in_good Dissolve in a 'good' solvent. test_mixed->dissolve_in_good add_anti_solvent Add an 'anti-solvent' until turbidity appears. dissolve_in_good->add_anti_solvent heat_and_cool Warm to clarify, then cool slowly. add_anti_solvent->heat_and_cool crystals_form Do crystals form upon cooling? heat_and_cool->crystals_form good_mixed_solvent Potential mixed solvent system found. crystals_form->good_mixed_solvent Yes adjust_ratio Adjust solvent ratio and re-test. crystals_form->adjust_ratio No

Caption: Decision tree for selecting a recrystallization solvent.

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 845-853. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of Indole-4-carboximidamide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Indole-4-carboximidamide, a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Indole-4-carboximidamide, a molecule of interest due to its structural motifs present in various biologically active compounds, presents a unique analytical challenge. This guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of indole-4-carboximidamide. In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages established fragmentation principles of indole derivatives and related amidine-containing compounds to propose a scientifically grounded fragmentation pathway. This predictive framework serves as a valuable tool for researchers in the identification and characterization of this and similar compounds.

Predicted Fragmentation Pathway of Indole-4-carboximidamide

The molecular structure of indole-4-carboximidamide, with its stable indole nucleus and a reactive carboximidamide group, dictates its behavior under electron ionization. The proposed fragmentation cascade is initiated by the formation of a molecular ion (M+•) upon electron impact. Subsequent fragmentation events are rationalized based on the stability of the resulting fragment ions and neutral losses.

The molecular formula of indole-4-carboximidamide is C9H9N3, with a monoisotopic mass of 159.0796 Da. The molecular ion peak is therefore expected at an m/z of 159.

The primary fragmentation events are anticipated to involve the carboximidamide moiety and the indole ring, leading to a series of characteristic ions. The predicted fragmentation pathway is visualized in the diagram below.

fragmentation_pathway M Indole-4-carboximidamide (m/z = 159) F1 [M - NH2]+• (m/z = 143) M->F1 - •NH2 F2 [M - C(NH)NH2]+• (m/z = 116) M->F2 - •C(NH)NH2 F3 Indole cation (m/z = 117) M->F3 - C(NH)NH2 radical F4 [Indole - HCN]+• (m/z = 90) F2->F4 - HCN F5 Benzene ring fragment (m/z = 77) F3->F5 - C2H2N

Caption: Predicted EI fragmentation pathway of indole-4-carboximidamide.

Analysis of Key Fragment Ions

The stability of the indole ring is a major driving force in the fragmentation process.[1][2] The carboximidamide group, being more labile, is expected to undergo initial cleavages.

Table 1: Predicted Key Fragment Ions of Indole-4-carboximidamide

m/zProposed Structure/FormulaFragmentation Pathway
159[C9H9N3]+•Molecular Ion (M+•)
143[C9H7N2]+•Loss of an amino radical (•NH2) from the molecular ion.
117[C8H7N]+Cleavage of the C-C bond between the indole ring and the carboximidamide group, forming the stable indole cation.
116[C8H6N]+•Loss of the entire carboximidamide group as a neutral species (CH3N2).
90[C7H6]+•Loss of hydrogen cyanide (HCN) from the m/z 117 ion, a characteristic fragmentation of the indole ring.[2]
77[C6H5]+Fragmentation of the indole ring, leading to the formation of a phenyl cation.

Comparison with Related Indole Derivatives

The predicted fragmentation pattern of indole-4-carboximidamide can be contextualized by comparing it with the known fragmentation of other indole derivatives.

  • Indole-3-acetic acid: This compound typically shows a strong molecular ion peak followed by a characteristic loss of the carboxylic acid group (-COOH) to form the indoylmethyl cation at m/z 130. This is analogous to the proposed loss of the carboximidamide group in our target molecule to form the indole cation at m/z 117.

  • Tryptamine: Tryptamine exhibits a dominant fragment at m/z 130 due to the cleavage of the C-C bond beta to the indole ring, forming the stable indoylmethyl cation. This highlights the propensity for cleavage at positions adjacent to the indole nucleus to yield stabilized cations.

  • Indole-2-carboxamide: Studies on indole-2-carboxamide derivatives have shown fragmentation patterns involving the loss of the carboxamide functionality.[3][4] This supports the proposed initial fragmentation of the carboximidamide group in indole-4-carboximidamide.

The common thread in the fragmentation of these indole derivatives is the stability of the indole core, which often remains intact as a major fragment ion. The nature and position of the substituent on the indole ring then dictate the subsequent fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Prep1 Dissolve Indole-4-carboximidamide in appropriate solvent (e.g., Methanol, Acetonitrile) Prep2 Prepare a dilute solution (1-10 µg/mL) Prep1->Prep2 MS1 Introduce sample into Mass Spectrometer via Direct Infusion or GC/LC MS2 Acquire data in Electron Ionization (EI) and/or Electrospray Ionization (ESI) mode MS1->MS2 Data1 Identify the molecular ion peak Data2 Analyze the fragmentation pattern and identify key fragment ions Data1->Data2 Data3 Compare experimental data with the predicted fragmentation Data2->Data3 cluster_prep cluster_prep cluster_ms cluster_ms cluster_prep->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Caption: Recommended workflow for MS analysis of indole-4-carboximidamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of indole-4-carboximidamide.

    • Dissolve the compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Instrumentation (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry - ESI-LC-MS):

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 325 °C.

      • Drying Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psi.

      • Fragmentor Voltage: 100 V.

      • Scan Range: m/z 50-500.

      • For tandem MS (MS/MS), select the protonated molecule [M+H]+ as the precursor ion and apply varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the molecular ion (or the protonated molecule in ESI).

    • Identify the major fragment ions and their relative abundances.

    • Propose fragmentation mechanisms to explain the observed ions and compare them with the predicted pathways outlined in this guide.

Conclusion

This guide provides a foundational, predictive framework for understanding the mass spectrometry fragmentation pattern of indole-4-carboximidamide. By leveraging established principles of mass spectrometry and drawing comparisons with related indole derivatives, we have proposed a likely fragmentation pathway and identified key diagnostic ions. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This information is intended to empower researchers and drug development professionals in the confident identification and structural characterization of this and structurally similar molecules, thereby accelerating the pace of scientific discovery.

References

  • BenchChem. Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Zhang, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 16(10), 368.
  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s).
  • PubChem. 1H-indole-4-carboxamide. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Li, J., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166. [Link]

  • Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(15), 4983. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

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Comparative

A Comparative Guide to the Structural Analysis of 1-methyl-1H-indole-4-carboximidamide HCl: A Case Study in Predictive Crystallography

Senior Application Scientist Note: In drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), g...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), governs a compound's physical properties and its interaction with biological targets. The subject of this guide, 1-methyl-1H-indole-4-carboximidamide hydrochloride, is a molecule of significant interest due to its indole scaffold, a common feature in many pharmaceuticals, and its cationic carboximidamidinium group, a potent hydrogen-bond donor crucial for molecular recognition.

A comprehensive search of leading crystallographic repositories, including the Cambridge Structural Database (CSD)[1][2][3][4] and the Crystallography Open Database (COD)[5][6][7][8][9], reveals that as of this guide's publication, the crystal structure of 1-methyl-1H-indole-4-carboximidamide HCl has not been publicly reported. This absence of data presents a unique challenge and an opportunity. Rather than a retrospective analysis, this guide will provide a prospective, in-depth technical framework for its determination and offer a predictive comparison with structurally related compounds. This serves as a roadmap for researchers aiming to elucidate its structure and as a case study in leveraging existing crystallographic knowledge to anticipate the solid-state features of a novel compound.

Part 1: The Strategic Importance of the Target Structure

The 1-methyl-1H-indole-4-carboximidamide cation is a compelling synthetic target. The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[10] The carboximidamide (amidine) functional group, particularly in its protonated amidinium salt form, is a strong, delocalized cation that acts as an excellent hydrogen bond donor and can engage in charge-assisted interactions with biological targets like enzyme active sites.[11][12] Understanding the precise geometry, conformation, and intermolecular interactions of the hydrochloride salt in the solid state is critical for:

  • Structure-Activity Relationship (SAR) Studies: Validating computational models of ligand-receptor binding.

  • Solid-Form Development: Identifying stable crystalline forms (polymorphs) and understanding their physicochemical properties, such as solubility and stability, which are critical for formulation.[13]

  • Rational Drug Design: Providing an experimental foundation for the design of next-generation analogs with improved potency and pharmacokinetic profiles.[14][15]

Part 2: A Proposed Experimental Protocol for Structure Determination

Achieving a high-quality crystal structure is a systematic process. The protocol described below is a self-validating system designed to maximize the probability of obtaining diffraction-quality single crystals and ensuring the collection of high-resolution data.[16][17][18]

Synthesis and Purification

The synthesis of the target compound would likely proceed from its corresponding carboxamide or nitrile precursor. A plausible final step involves the Pinner reaction of 1-methyl-1H-indole-4-carbonitrile with methanolic HCl, followed by treatment with ammonia. Rigorous purification, typically by recrystallization, is paramount, as impurities can severely inhibit crystal growth.

Crystallization Screening

The critical step is growing a single crystal of suitable size and quality. This is often an empirical process, and a multi-technique screening approach is most effective.

Methodology:

  • Solvent Selection: Dissolve the purified 1-methyl-1H-indole-4-carboximidamide HCl in a small amount of a polar solvent in which it is freely soluble (e.g., methanol, ethanol, water).

  • Screening Techniques:

    • Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment. This is a simple but effective starting point.

    • Vapor Diffusion (Hanging and Sitting Drop): Place a drop of the compound solution on a siliconized cover slip and invert it over a well containing a less polar "anti-solvent" (e.g., isopropanol, acetonitrile, ethyl acetate). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, promoting slow, ordered crystal growth.

    • Solvent/Anti-solvent Diffusion: Carefully layer a less polar anti-solvent on top of a solution of the compound in a narrow tube (e.g., NMR tube). Crystals may form at the interface over time.

  • Condition Optimization: Vary parameters such as temperature, concentration, and the choice of solvent/anti-solvent pairs to optimize crystal quality.

G

Single-Crystal X-ray Diffraction (SC-XRD)

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion and potential radiation damage.

  • Data Collection: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.[16] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.[14]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods) to find the initial positions of the atoms. This initial model is then "refined" using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, accurate 3D structure.

Part 3: Predicted Structural Features and Comparative Analysis

While the definitive structure awaits experimental determination, we can make chemically sound predictions based on the known structures of analogous compounds. For this analysis, we will compare the anticipated features of 1-methyl-1H-indole-4-carboximidamide HCl with its carboxylic acid precursor and with a known amidinium salt.

// Node for the molecule structure mol [label=<

>];

// Labels l1 [label="Indole Ring:\nExpected to be highly planar.", pos="1.5,2.5!", fontcolor="#202124"]; l2 [label="Amidinium Group (C10, N2, N3):\n- C-N bonds with partial double bond character.\n- Positive charge delocalized across N2-C10-N3.\n- Acts as a strong H-bond donor.", pos="4.5,0.5!", fontcolor="#202124"]; l3 [label="Chloride Anion (Cl-):\n- Expected to accept hydrogen bonds\nfrom the -NH2 group.", pos="1.5,-1.0!", fontcolor="#202124"];

// Invisible nodes for edge routing p1 [pos="1.5,2.0", style=invis]; p2 [pos="3.5,0.5", style=invis]; p3 [pos="1.5,-0.5", style=invis];

// Edges from labels to molecule parts p1 -> mol [arrowhead=none, penwidth=1.5, color="#4285F4"]; p2 -> mol [arrowhead=none, penwidth=1.5, color="#EA4335"]; p3 -> mol [arrowhead=none, penwidth=1.5, color="#34A853"]; } ondot Caption: Predicted molecular structure and key features of the target compound.

Key Geometric Predictions
  • Amidinium Moiety: The C-N bonds within the C(NH2)2 fragment will exhibit lengths intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å). This is due to the delocalization of the positive charge across the N-C-N system, a hallmark of amidinium salts.[19] The geometry around the central carbon of this group will be trigonal planar.

  • Indole Core: The bicyclic indole ring system is expected to be essentially planar. The N-methyl group will lie in or very close to this plane.

  • Overall Conformation: There will likely be a relatively low energetic barrier to rotation around the C4-C(amidinium) single bond. The observed torsion angle in the crystal will be determined by the demands of optimizing intermolecular packing and hydrogen bonding.

Comparative Analysis Table

The following table contrasts the expected crystallographic data for our target compound with published data for relevant analogs. This comparison highlights the structural impact of functional group modification.

Parameter1-methyl-1H-indole-4-carboximidamide HCl (Predicted)1-methyl-1H-indole-4-carboxylic acid (Analog)Morpholinoformamidinium Hexafluoridophosphate (Amidinium Salt Analog)[19]
Functional Group Cationic Amidinium (-C(NH2)2+)Carboxylic Acid (-COOH)Cationic Amidinium (-C(NH2)2+)
Primary H-Bond Donor N-H (Amidinium)O-H (Carboxyl)N-H (Amidinium)
Primary H-Bond Acceptor Cl- anionO (Carbonyl)F (PF6- anion), O (Morpholine)
Key Bond Lengths C-N (amidinium) ≈ 1.31 ÅC=O ≈ 1.22 Å, C-O ≈ 1.31 ÅC-N (amidinium) ≈ 1.30-1.31 Å[19]
Expected Supramolecular Motif Charge-assisted N-H···Cl hydrogen bonds forming chains or sheets. Potential for π-π stacking of indole rings.O-H···O hydrogen bonds forming classic carboxylic acid dimers.N-H···O and N-H···F hydrogen bonds forming extended chains.[19]
Discussion of Intermolecular Interactions

The dominant force organizing the crystal packing will be the strong, charge-assisted hydrogen bonds between the amidinium N-H groups and the chloride (Cl-) anions.[11] We can predict the formation of robust supramolecular synthons. For instance, the two N-H donors of a terminal NH2 group could interact with two different chloride ions, propagating a chain or sheet structure. The second NH group could similarly interact, cross-linking these motifs into a 3D network.

  • Comparison to Carboxylic Acid: In the crystal structure of 1-methyl-1H-indole-4-carboxylic acid, one would expect to find the classic hydrogen-bonded dimer motif, where two molecules are linked via a pair of O-H···O bonds. The replacement of the neutral, dimeric COOH group with the cationic, multi-directional H-bond donor C(NH2)2+ group will fundamentally alter the entire crystal packing strategy.

  • Comparison to other Amidinium Salts: The study of morpholinoformamidinium salts reveals that amidinium groups readily form N-H···anion and other N-H···O/N hydrogen bonds that direct the assembly into well-defined chains and ribbons.[19] We confidently predict similar behavior for our target molecule, with the chloride ion playing the primary acceptor role. Furthermore, the planar indole rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

// Nodes for the packing diagram cation1 [label="Cation A", fillcolor="#EA4335"]; anion1 [label="Cl-", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; cation2 [label="Cation B", fillcolor="#EA4335"]; anion2 [label="Cl-", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; cation3 [label="Cation C", fillcolor="#EA4335"];

// Hydrogen bonds cation1 -> anion1 [style=dashed, label=" N-H···Cl", dir=none]; anion1 -> cation2 [style=dashed, dir=none]; cation2 -> anion2 [style=dashed, label=" N-H···Cl", dir=none]; anion2 -> cation3 [style=dashed, dir=none];

// Pi-stacking {rank=same; cation1; cation2; cation3;} cation1 -> cation2 [style=dotted, label=" π-π stacking", arrowhead=none, constraint=false]; cation2 -> cation3 [style=dotted, arrowhead=none, constraint=false];

// Title labelloc="t"; label="Hypothetical Crystal Packing Motif"; fontcolor="#202124"; } ondot Caption: Predicted interactions in the crystal lattice of the target compound.

Conclusion

While the definitive crystal structure of 1-methyl-1H-indole-4-carboximidamide HCl remains to be determined, a robust framework for its elucidation can be confidently proposed. By drawing on established crystallographic methodologies and comparing with structurally related molecules, we can anticipate its key features with a high degree of certainty. The molecule is expected to be planar, with significant charge delocalization across the amidinium group. Its solid-state architecture will be dominated by strong N-H···Cl hydrogen bonds, leading to extended supramolecular networks, a stark contrast to the dimeric structures expected for its carboxylic acid precursor.

The experimental validation of these predictions through the protocols detailed in this guide will provide invaluable data for medicinal chemists and pharmaceutical scientists. It will allow for the refinement of computational models and pave the way for the rational design of new therapeutic agents based on the indole-4-carboximidamide scaffold.

References

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  • Li, Y., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry. [Link]

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  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1806. [Link]

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